molecular formula C14H18ClNO2 B5413433 3-chloro-N-cyclohexyl-4-methoxybenzamide

3-chloro-N-cyclohexyl-4-methoxybenzamide

カタログ番号: B5413433
分子量: 267.75 g/mol
InChIキー: KZLWTMXUKSYWBD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-chloro-N-cyclohexyl-4-methoxybenzamide is a useful research compound. Its molecular formula is C14H18ClNO2 and its molecular weight is 267.75 g/mol. The purity is usually 95%.
The exact mass of the compound 3-chloro-N-cyclohexyl-4-methoxybenzamide is 267.1026065 g/mol and the complexity rating of the compound is 279. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-chloro-N-cyclohexyl-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-cyclohexyl-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

3-chloro-N-cyclohexyl-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLWTMXUKSYWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

3-chloro-N-cyclohexyl-4-methoxybenzamide molecular structure and physicochemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-chloro-N-cyclohexyl-4-methoxybenzamide: Molecular Structure, Physicochemical Properties, Synthesis, and Potential Applications

This technical guide provides a comprehensive overview of 3-chloro-N-cyclohexyl-4-methoxybenzamide, a substituted benzamide with potential applications in research and development, particularly in the fields of medicinal chemistry and materials science. This document details its molecular structure, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and anticipated spectroscopic characteristics.

Introduction and Scientific Context

Substituted benzamides are a well-established class of compounds with significant pharmacological importance. They are known to exhibit a wide range of biological activities, often acting as antagonists or agonists at dopamine and serotonin receptors.[1][2] This has led to their development as antipsychotic, antidepressant, and antiemetic agents.[3][4] The specific substitutions on the benzamide core, including the N-substituent and the aromatic ring substituents, play a crucial role in modulating their biological activity and physicochemical properties.[4]

3-chloro-N-cyclohexyl-4-methoxybenzamide incorporates several key structural features: a chlorinated and methoxylated benzene ring, and a cyclohexyl group on the amide nitrogen. The chloro and methoxy groups are known to influence the electronic and steric properties of the aromatic ring, which can impact receptor binding and metabolic stability.[5] The N-cyclohexyl group imparts lipophilicity, which can affect the compound's solubility, membrane permeability, and overall pharmacokinetic profile.[6] This guide aims to provide a foundational understanding of this specific molecule for researchers and drug development professionals.

Molecular Structure and Identification

The molecular structure of 3-chloro-N-cyclohexyl-4-methoxybenzamide is characterized by a central amide functional group linking a 3-chloro-4-methoxybenzoyl moiety to a cyclohexyl ring.

Chemical Structure (2D):

Key Identifiers:

  • IUPAC Name: 3-chloro-N-cyclohexyl-4-methoxybenzamide

  • Molecular Formula: C₁₄H₁₈ClNO₂

  • Molecular Weight: 267.75 g/mol

  • Canonical SMILES: COC1=CC=C(C=C1Cl)C(=O)NC2CCCCC2

  • InChI: InChI=1S/C14H18ClNO2/c1-18-13-7-6-10(8-11(13)15)14(17)16-12-4-2-3-5-12/h6-8,12H,2-5H2,1H3,(H,16,17)

  • InChIKey: Predicted based on structure.

  • CAS Number: A specific CAS number for this compound has not been identified in publicly available databases. The key precursors are 3-chloro-4-methoxybenzoic acid (CAS: 37908-96-6) and cyclohexylamine (CAS: 108-91-8).

Physicochemical Properties (Predicted)

PropertyPredicted ValueBasis for Prediction
Physical State White to off-white solidBased on the properties of similar N-cyclohexylbenzamides and other substituted benzamides.[6]
Melting Point (°C) In the range of 150-200 °CExtrapolated from the melting point of 3-chloro-4-methoxybenzoic acid (216-218 °C) and the influence of the N-cyclohexyl group.
Boiling Point (°C) > 300 °C (with potential decomposition)High molecular weight and presence of hydrogen bonding suggest a high boiling point.
Solubility Poorly soluble in water; soluble in organic solvents (e.g., ethanol, acetone, dichloromethane)The presence of the hydrophobic cyclohexyl and substituted benzene rings suggests low aqueous solubility, a common characteristic of N-cyclohexylbenzamides.[6]
pKa (acidic/basic) Amide N-H is weakly acidic (pKa ~17-18)Typical pKa for a secondary amide. The methoxy group may have a minor electronic effect.
LogP (Octanol/Water) Predicted to be in the range of 3.5 - 4.5Based on the predicted XlogP of 3.6 for the non-methoxylated analogue, 3-chloro-n-cyclohexylbenzamide.[7] The methoxy group will slightly increase this value.

Synthesis Protocol

The synthesis of 3-chloro-N-cyclohexyl-4-methoxybenzamide can be reliably achieved through the formation of an amide bond between 3-chloro-4-methoxybenzoic acid and cyclohexylamine. A common and efficient method involves the in-situ formation of the acyl chloride followed by reaction with the amine.[3]

Synthetic Workflow

The proposed synthesis is a two-step, one-pot procedure starting from 3-chloro-4-methoxybenzoic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A 3-Chloro-4-methoxybenzoic Acid D In-situ formation of 3-Chloro-4-methoxybenzoyl Chloride A->D Reacts with B Thionyl Chloride (SOCl₂) B->D C Cyclohexylamine E Amide Bond Formation (Nucleophilic Acyl Substitution) C->E Reacts with D->E Intermediate F 3-Chloro-N-cyclohexyl-4-methoxybenzamide E->F Yields

Sources

Receptor Binding Affinity Assays for 3-chloro-N-cyclohexyl-4-methoxybenzamide: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The characterization of novel synthetic small molecules requires a robust, artifact-free analytical cascade. 3-chloro-N-cyclohexyl-4-methoxybenzamide (MW: 267.75) is a neutral, highly lipophilic benzamide derivative. Compounds of this structural class are frequently investigated as orthosteric ligands or allosteric modulators for membrane-bound targets, including G protein-coupled receptors (GPCRs) and Sigma-1 receptors.

However, the physicochemical profile of this compound presents specific bioanalytical challenges:

  • High Lipophilicity: Drives non-specific binding (NSB) to assay plastics, lipid membranes, and glass fiber filters.

  • Neutrality: Lacks a basic amine, altering its partitioning behavior in aqueous buffers compared to classic cationic GPCR ligands.

  • Solubility: Requires dimethyl sulfoxide (DMSO) as a co-solvent, which introduces severe refractive index artifacts in optical assays.

To establish a highly rigorous, self-validating data package for 3-chloro-N-cyclohexyl-4-methoxybenzamide, we must abandon single-assay dependencies. This whitepaper details an orthogonal, three-phase assay cascade designed to cross-validate binding kinetics, thermodynamic affinity, and live-cell target engagement.

The Orthogonal Assay Cascade

To ensure scientific integrity, every protocol must act as a self-validating system. We employ a triad of orthogonal methodologies: Surface Plasmon Resonance (SPR) for label-free biophysics, Radioligand Competition for membrane-level thermodynamics, and NanoBRET for physiological live-cell engagement.

Workflow A Phase 1: SPR Label-Free Kinetics B Phase 2: Radioligand Membrane Affinity A->B Validates Target D Data Integration (KD, Ki, IC50) A->D C Phase 3: NanoBRET Live-Cell Engagement B->C Confirms Context B->D C->D

Orthogonal assay cascade for validating receptor binding affinity.

Phase 1: Surface Plasmon Resonance (SPR) Kinetics

SPR provides real-time, label-free detection of biomolecular interactions, yielding precise association ( kon​ ) and dissociation ( koff​ ) rates 1. For lipophilic synthetic compounds binding to membrane receptors (e.g., CB1 or generic GPCRs), SPR is indispensable 2.

Experimental Causality & Design
  • Capture vs. Direct Coupling: GPCRs denature under the acidic conditions required for direct amine coupling. Causality: Capturing a His-tagged receptor via an anti-His antibody covalently linked to a CM5 chip ensures uniform, directional orientation and preserves the native conformational flexibility of the binding pocket [[3]]().

  • DMSO Solvent Correction: 3-chloro-N-cyclohexyl-4-methoxybenzamide requires up to 5% DMSO for solubility. Causality: Because DMSO has a massive refractive index, even a 0.01% mismatch between the running buffer and the injected sample will cause bulk shift artifacts that obscure the actual binding response. A 5-point solvent correction curve is mandatory to mathematically subtract these bulk effects 1.

Step-by-Step Protocol
  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate flow cells 1 (Reference) and 2 (Active) using standard EDC/NHS chemistry.

  • Antibody Immobilization: Inject anti-His antibody (50 µg/mL in pH 4.5 acetate buffer) to achieve ~10,000 Response Units (RU). Block unreacted esters with 1M ethanolamine-HCl.

  • Receptor Capture: Inject the purified His-tagged target receptor over Flow Cell 2 only, aiming for a capture level of 800–1200 RU.

  • Analyte Preparation: Prepare a 3-fold dilution series of 3-chloro-N-cyclohexyl-4-methoxybenzamide (e.g., 1 nM to 10 µM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).

  • Kinetic Injection (Single-Cycle): Inject the analyte concentrations sequentially without regeneration steps in between (Single-Cycle Kinetics) at a flow rate of 30 µL/min.

  • Self-Validation: Inject a known reference agonist/antagonist to confirm the captured receptor is pharmacologically active. Calculate the χ2 value of the 1:1 Langmuir binding fit; a χ2 < 10% of Rmax​ validates the model.

Phase 2: Radioligand Competition Binding

Radioligand binding remains the gold standard for quantifying GPCR affinity ( Ki​ ) because it directly measures thermodynamic equilibrium in native-like lipid membranes 4.

Experimental Causality & Design
  • PEI-Treated Filters: The assay utilizes GF/C glass fiber filters. Causality: Glass fibers possess a net negative charge. Treating them with 0.3% Polyethylenimine (PEI)—a cationic polymer—neutralizes this charge, drastically reducing the non-specific binding of positively charged radiotracers to the filter matrix 5.

  • Ice-Cold Wash Buffer: Causality: Dropping the temperature to 4°C during the filtration step kinetically "freezes" the receptor-ligand complex by minimizing the dissociation rate ( koff​ ), ensuring the bound fraction is accurately captured while unbound lipophilic compound is washed away 5.

Step-by-Step Protocol
  • Membrane Preparation: Resuspend receptor-expressing cell membranes (5–15 µg protein/well) in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA to act as a lipophilic sink).

  • Reaction Assembly: In a 96-well plate, combine 150 µL membranes, 50 µL of [³H]-labeled reference radioligand (at a concentration equal to its KD​ ), and 50 µL of 3-chloro-N-cyclohexyl-4-methoxybenzamide at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).

  • Equilibration: Incubate the plate at 30°C for 90 minutes with gentle agitation to ensure the system reaches thermodynamic equilibrium 4.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through 0.3% PEI-presoaked GF/C filters using a 96-well harvester. Immediately wash 4 times with 500 µL of ice-cold wash buffer 5.

  • Quantification: Dry the filters, add scintillation cocktail, and read in a MicroBeta counter.

  • Self-Validation: Calculate the Z'-factor using total binding (buffer only) and non-specific binding (10 µM cold reference ligand). A Z'-factor > 0.6 indicates a robust, validated assay. Calculate Ki​ using the Cheng-Prusoff equation.

Phase 3: NanoBRET Live-Cell Target Engagement

Biochemical assays do not account for cellular permeability or intracellular compartmentalization. NanoBRET (Bioluminescence Resonance Energy Transfer) measures the apparent affinity of the compound by competitive displacement of a fluorescent tracer reversibly bound to a NanoLuc® luciferase-receptor fusion in living cells 6.

NanoBRET Target Receptor-NanoLuc (Donor) Tracer Fluorescent Tracer (Acceptor) Target->Tracer Binding Signal BRET Signal (Proximity) Tracer->Signal Energy Transfer Compound 3-chloro-N-cyclohexyl- 4-methoxybenzamide Compound->Target Competitive Binding NoSignal Loss of BRET (Displacement) Compound->NoSignal Tracer Displacement

NanoBRET competitive displacement mechanism for live-cell target engagement.

Experimental Causality & Design
  • Extracellular NanoLuc Inhibitor: Causality: To ensure the BRET signal originates exclusively from intact, living cells, an impermeable NanoLuc inhibitor is added. It quenches luminescence from dead cells or extracellular debris, ensuring the assay strictly measures physiological engagement 7.

  • Tracer Concentration: Causality: The fluorescent tracer must be used at a concentration near its EC50​ . If the tracer concentration is too high, it will artificially inflate the apparent IC50​ of the test compound due to excessive competitive mass-action pressure 6.

Step-by-Step Protocol
  • Cell Plating: Transfect HEK293 cells with the target receptor-NanoLuc fusion vector. Using the adherent format, seed cells into 96-well tissue-culture treated plates on Day 1 8.

  • Compound Addition: On Day 2, add 3-chloro-N-cyclohexyl-4-methoxybenzamide in a dose-response titration.

  • Tracer Addition: Add the NanoBRET fluorescent tracer at its pre-determined EC50​ concentration. Incubate for 2 hours at 37°C to allow intracellular equilibration.

  • Substrate Addition: Add the NanoBRET Nano-Glo® Substrate and the Extracellular NanoLuc Inhibitor 7.

  • Detection: Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader. Calculate the BRET ratio (Acceptor/Donor).

Quantitative Data Synthesis

The true pharmacological profile of 3-chloro-N-cyclohexyl-4-methoxybenzamide emerges only when data from all three modalities are synthesized. Below is a representative data matrix demonstrating how orthogonal validation confirms target engagement.

Assay ModalityParameter Measured3-Cl-N-CHX-4-OMe-Bz Value*Reference Ligand ValueSignal-to-BackgroundAssay Z'-Factor
Surface Plasmon Resonance KD​ (Equilibrium Affinity)45.2 nM12.4 nMN/A (Label-free)> 0.85 ( χ2 fit)
Radioligand Competition Ki​ (Inhibitory Constant)58.7 nM15.1 nM8.50.72
NanoBRET Target Engagement IC50​ (Live-Cell Affinity)112.4 nM48.3 nM5.20.68

*Hypothetical representative data for 3-chloro-N-cyclohexyl-4-methoxybenzamide against a model GPCR target. Interpretation: The close alignment between SPR KD​ and Radioligand Ki​ confirms true thermodynamic affinity without label-induced artifacts. The rightward shift in the NanoBRET IC50​ is expected and confirms that the compound successfully permeates the cell membrane to engage the target in a physiological environment, albeit facing competition from endogenous intracellular factors.

References

  • Promega Corporation. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual.8

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology / PubMed. 4

  • Promega Corporation. NanoBRET® TE Intracellular Kinase Assays.6

  • Promega Corporation. NanoBRET Target Engagement Intracellular BET BRD Assay Technical Manual.7

  • Gifford Bioscience. Data Sheet: Radioligand Binding Assay Protocol.5

  • Creative Biolabs. Surface Plasmon Resonance Protocol & Troubleshooting.1

  • Cytiva (2024). Fc receptor binding assays using surface plasmon resonance.3

  • PMC/NIH (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies.2

Sources

Unveiling the Mechanism of Action: Target Identification Pathways for 3-chloro-N-cyclohexyl-4-methoxybenzamide (CCMB)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract

The discovery of highly active small molecules via phenotypic screening is a cornerstone of modern drug development. However, translating a phenotypic hit into a rationally optimized therapeutic requires precise elucidation of its molecular target. This whitepaper outlines a state-of-the-art, self-validating target identification (Target ID) strategy tailored for 3-chloro-N-cyclohexyl-4-methoxybenzamide (CCMB) . By triangulating data from label-free biophysics, chemoproteomic profiling, and genome-wide CRISPR screens, researchers can systematically deconvolute CCMB’s mechanism of action while rigorously controlling for false positives.

The Triangulation Strategy: Causality in Target Deconvolution

Identifying the target of a specific chemotype like CCMB—characterized by its benzamide core, 3-chloro/4-methoxy substitutions, and N-cyclohexyl ring—requires overcoming the inherent noise of the cellular proteome. Relying on a single assay often leads to the pursuit of off-target artifacts. Therefore, our methodology employs a three-pillar triangulation strategy:

  • Label-Free Biophysics: Proves the native compound physically engages a protein.

  • Chemoproteomics: Physically isolates and identifies the binding partner via mass spectrometry.

  • Genetic Screening: Proves that the physical binding event is causally responsible for the observed phenotypic effect.

Triangulation CCMB Phenotypic Hit (CCMB) Biophysics Label-Free Biophysics (CETSA & DARTS) CCMB->Biophysics Native Binding Chemoproteomics Chemoproteomics (PAL-ABPP) CCMB->Chemoproteomics Probe Enrichment Genetics Genetic Screening (CRISPR-Cas9) CCMB->Genetics Functional Epistasis Target Validated Molecular Target Biophysics->Target Chemoproteomics->Target Genetics->Target

Figure 1: Triangulation strategy combining biophysics, chemoproteomics, and genetics for rigorous Target ID.

Phase I: Label-Free Biophysical Target Engagement

Causality & Rationale: Before synthesizing complex chemical probes, we must verify that unmodified CCMB engages a target within the complex intracellular environment. Modifying a small molecule can drastically alter its binding thermodynamics. We utilize two orthogonal label-free techniques to confirm target engagement.

Cellular Thermal Shift Assay (CETSA)

CETSA leverages the thermodynamic principle that ligand binding stabilizes protein folding, increasing its melting temperature ( Tm​ ) ()[1].

Step-by-Step Protocol:

  • Cell Culture & Treatment: Grow target cells to 80% confluence. Treat with 10 µM CCMB or 0.1% DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Harvest cells, wash in PBS, and resuspend in TBS. Aliquot 50 µL into 96-well PCR plates.

  • Thermal Challenge: Subject aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Snap-freeze in liquid nitrogen and thaw at 25°C for three cycles to induce mechanical lysis without detergents.

  • Separation & Detection: Ultracentrifuge at 100,000 × g for 20 minutes at 4°C. The supernatant (soluble fraction) is analyzed via quantitative Western blot or LC-MS/MS.

  • Self-Validating System: Probe blots for GAPDH (a highly stable protein) to ensure equal loading and uniform baseline thermal stability across all samples.

Drug Affinity Responsive Target Stability (DARTS)

DARTS exploits the reduction in protease susceptibility that occurs when a compound occupies a protein's binding pocket ()[2].

Step-by-Step Protocol:

  • Lysate Preparation: Lyse untreated cells in M-PER buffer supplemented with phosphatase inhibitors (omit protease inhibitors). Centrifuge at 18,000 × g to clear debris.

  • Compound Incubation: Incubate 3 mg/mL of cleared lysate with CCMB (1 µM, 10 µM) or DMSO for 30 minutes at 25°C.

  • Protease Digestion: Add Pronase or Thermolysin at a 1:500 (w/w) protease-to-protein ratio. Incubate for exactly 10 minutes at 25°C.

  • Quenching: Halt digestion by rapidly adding 4× Laemmli sample buffer containing 50 mM DTT and boiling at 95°C for 5 minutes.

  • Analysis: Resolve on a 4-12% Bis-Tris SDS-PAGE gel. Excise differentially protected bands for in-gel trypsin digestion and LC-MS/MS identification.

  • Self-Validating System: Monitor a non-target housekeeping protein (e.g., β-actin) via immunoblotting to confirm that global protease activity remains uninhibited by the compound.

Phase II: Chemoproteomic Deconvolution (PAL-ABPP)

Causality & Rationale: While label-free methods confirm engagement, they suffer from dynamic range limitations in mass spectrometry (highly abundant proteins mask low-abundance targets). Activity-Based Protein Profiling (ABPP) solves this by physically isolating the target ()[3]. For CCMB, we design a Photoaffinity Labeling (PAL) probe by appending a diazirine (for UV crosslinking) and an alkyne (for click chemistry) to the solvent-exposed N-cyclohexyl ring.

ABPP Probe PAL-CCMB Incubation (Live Cells) UV UV Crosslinking (365 nm, Covalent Bond) Probe->UV Lysis Cell Lysis & Proteome Extraction UV->Lysis Click CuAAC Click Chemistry (Biotin-Azide) Lysis->Click Enrich Streptavidin Enrichment & Stringent Washing Click->Enrich MS On-Bead Digestion & LC-MS/MS Analysis Enrich->MS

Figure 2: Step-by-step workflow of Photoaffinity Labeling Activity-Based Protein Profiling (PAL-ABPP).

Step-by-Step Protocol:

  • In Situ Labeling: Incubate live cells with 5 µM PAL-CCMB for 2 hours. For the competition control, pre-incubate cells with 50 µM native CCMB for 1 hour prior to probe addition.

  • Photo-crosslinking: Irradiate cells on ice with 365 nm UV light (100 W) for 10 minutes to activate the diazirine, forming a covalent bond with the target pocket.

  • Lysis & CuAAC Click Chemistry: Lyse cells in 1% Triton X-100 PBS. Perform Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) by adding 100 µM biotin-azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO 4​ . React for 1 hour at room temperature.

  • Enrichment: Precipitate proteins (methanol/chloroform) to remove unreacted probe. Resuspend in 0.2% SDS and incubate with streptavidin-agarose beads for 2 hours. Wash stringently (1% SDS, 8 M urea, PBS).

  • On-Bead Digestion & MS: Reduce (DTT), alkylate (iodoacetamide), and digest with sequencing-grade trypsin overnight. Analyze peptides via nanoLC-MS/MS.

  • Self-Validating System: The competition control must show a >5-fold depletion in MS spectral counts for the true target, mathematically ruling out non-specific lipophilic probe interactions.

Phase III: Genetic Anchoring via CRISPR-Cas9

Causality & Rationale: Small molecules often exhibit polypharmacology, binding multiple proteins. Physical binding does not guarantee functional relevance. Genome-scale CRISPR-Cas9 knockout screens provide unbiased functional anchoring by identifying which gene knockout mimics or rescues the drug's phenotypic effect ()[4].

CRISPR Library GeCKO v2 sgRNA Library Transduction Lentiviral Transduction (MOI = 0.3) Library->Transduction Selection CCMB Treatment (Positive/Negative Selection) Transduction->Selection NGS gDNA Extraction & Illumina NGS Selection->NGS Analysis MAGeCK Analysis (Hit Deconvolution) NGS->Analysis

Figure 3: Genome-wide CRISPR-Cas9 knockout screening logic for functional target deconvolution.

Step-by-Step Protocol:

  • Library Transduction: Transduce the target cell line with the human GeCKO v2 lentiviral library at a Multiplicity of Infection (MOI) of 0.3 to ensure a single sgRNA integration per cell.

  • Selection & Expansion: Select with puromycin (1 µg/mL) for 7 days. Maintain a minimum representation of 500 cells per sgRNA to preserve library complexity.

  • Phenotypic Challenge: Split the pool. Treat the experimental arm with the IC 80​ concentration of CCMB and the control arm with DMSO for 14 days.

  • gDNA Extraction & Amplification: Extract genomic DNA. Amplify the integrated sgRNA cassettes using two-step PCR with Illumina-compatible barcoded primers.

  • NGS & Deconvolution: Sequence on an Illumina NextSeq 500. Analyze read counts using the MAGeCK algorithm to identify sgRNAs significantly enriched (resistance) or depleted (sensitization).

  • Self-Validating System: Verify that sgRNAs targeting known essential genes (e.g., ribosomal subunits) are universally depleted in the DMSO arm, confirming active Cas9 editing efficiency.

Data Integration & Quantitative Validation

The ultimate identification of the CCMB target requires the intersection of data from all three phases. A true target will demonstrate thermal stabilization (CETSA), protease protection (DARTS), competitive enrichment (ABPP), and genetic epistasis (CRISPR).

Table 1: Quantitative Assay Parameters & Validation Metrics

Assay FrameworkTypical Input RequirementDynamic Range / SensitivityFalse Discovery Rate (FDR) ControlSelf-Validation Metric
CETSA 106 cells per temp pointMedium-High abundance targetsIsothermal dose-response (ITDR) Tm​ shift > 2°C vs DMSO control
DARTS 1-5 mg total proteinMedium-High abundance targetsDose-dependent protection profilingNon-target protease susceptibility
PAL-ABPP 10-20 mg total proteinLow-High abundance targetsCompetitive displacement (>5-fold)SILAC/TMT enrichment ratio > 4.0
CRISPR-Cas9 500x sgRNA library coverageGenome-wideMAGeCK algorithm ( p -value < 0.05)Essential gene dropout validation

By strictly adhering to these self-validating protocols, drug development professionals can confidently transition 3-chloro-N-cyclohexyl-4-methoxybenzamide from an ambiguous phenotypic hit to a mechanistically defined lead compound.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science.[Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Aghajan, M., Warburton, S., Wang, J., Wu, R. P., Gomez, F., Loo, J. A., Wohlschlegel, J. A., Vondriska, T. M., Pelletier, J., Herschman, H. R., Clardy, J., Clarke, C. F., & Huang, J. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences.[Link]

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry.[Link]

  • Shalem, O., Sanjana, N. E., Hartenian, E., Shi, X., Scott, D. A., Mikkelson, T., Heckl, D., Ebert, B. L., Root, D. E., Doench, J. G., & Zhang, F. (2014). Genome-scale CRISPR-Cas9 knockout screening in human cells. Science.[Link]

Sources

Comprehensive Profiling of 3-Chloro-N-cyclohexyl-4-methoxybenzamide Metabolic Stability in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, DMPK Specialists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Structural Liability Analysis & Predicted Biotransformation

Evaluating the metabolic stability of a lead compound is a critical gateway in preclinical drug discovery, directly influencing half-life, bioavailability, and in vivo efficacy [1]. The compound 3-chloro-N-cyclohexyl-4-methoxybenzamide presents a unique structural profile with specific metabolic liabilities when exposed to the hepatic Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) systems present in Human Liver Microsomes (HLM).

As a Senior Application Scientist, analyzing the structural causality of metabolism is the first step before initiating any in vitro assay. The molecule consists of three primary domains, each dictating a specific biotransformation route:

  • The 4-Methoxy Group (Primary Liability): Ether linkages, particularly those on aromatic rings, are highly susceptible to CYP-mediated O-demethylation (typically driven by CYP2C9 or CYP3A4). This reaction yields a highly polar phenolic metabolite (3-chloro-N-cyclohexyl-4-hydroxybenzamide) and formaldehyde.

  • The N-Cyclohexyl Ring (Secondary Liability): The lipophilic, non-aromatic cyclohexyl ring is a prime target for aliphatic hydroxylation. CYPs typically insert an oxygen atom at the sterically accessible 3- or 4-position of the ring.

  • The Benzamide Linkage & Halogen Effect: While amide bonds can undergo hydrolysis via amidases, the bulky N-cyclohexyl group and the ortho-chloro substitution provide significant steric shielding. Furthermore, the electronegative 3-chloro group deactivates the aromatic ring toward direct oxidation, effectively acting as a metabolic block at that position while increasing overall lipophilicity [5].

MetabolicPathways Parent 3-chloro-N-cyclohexyl- 4-methoxybenzamide (Parent Compound) ODemethyl O-Demethylation (CYP2C9/3A4) Parent->ODemethyl Major AliphHydrox Aliphatic Hydroxylation (N-cyclohexyl ring) Parent->AliphHydrox Moderate AmideHydrol Amide Hydrolysis (Amidases/CYPs) Parent->AmideHydrol Minor Met1 3-chloro-N-cyclohexyl- 4-hydroxybenzamide ODemethyl->Met1 Met2 Hydroxylated Cyclohexyl Derivatives AliphHydrox->Met2 Met3 3-chloro-4-methoxybenzoic acid + Cyclohexylamine AmideHydrol->Met3

Predicted Phase I metabolic pathways of 3-chloro-N-cyclohexyl-4-methoxybenzamide.

Causality-Driven Assay Design

To accurately determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ), the assay parameters must be strictly controlled to ensure the system operates within a first-order kinetic regime.

  • Substrate Concentration (1.0 µM): The compound concentration must be maintained significantly below its Michaelis-Menten constant ( Km​ ). At 1 µM, the enzymatic reaction follows first-order kinetics, meaning the rate of metabolism is directly proportional to the concentration of the drug [2].

  • Protein Concentration (0.5 mg/mL): Utilizing a microsomal protein concentration of 0.5 mg/mL strikes the optimal balance. Higher concentrations (e.g., >1.0 mg/mL) increase the fraction of drug bound to microsomal proteins ( fu,mic​ ), which artificially shields the compound from metabolism and underestimates clearance [3].

  • Cofactor Dependency: Phase I CYP and FMO enzymes are obligate dependent on NADPH. Supplying a saturating concentration of NADPH (1 mM) or an NADPH-regenerating system acts as the catalytic trigger [4].

Self-Validating Experimental Protocol

A robust protocol must be self-validating. This means incorporating internal controls that immediately flag false positives (e.g., chemical degradation misidentified as enzymatic metabolism).

Reagents & Preparation
  • Human Liver Microsomes: Thaw pooled HLMs (e.g., 150-donor pool for CYP polymorphism representation) rapidly at 37°C and place immediately on ice.

  • Buffer System: Prepare 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

  • Compound Stock: Prepare a 10 mM stock of 3-chloro-N-cyclohexyl-4-methoxybenzamide in 100% DMSO. Dilute to a 100 µM working solution in 50% Acetonitrile/Water. The final DMSO concentration in the assay must not exceed 0.1% to prevent CYP enzyme inhibition [1].

The Incubation Workflow
  • Master Mix: In a 96-well deep-well plate, combine the HLM suspension and the compound working solution in the phosphate buffer.

  • Pre-Incubation: Incubate the plate at 37°C for 5 minutes on a thermomixer (400 rpm) to achieve thermal equilibrium.

  • Initiation: Initiate the reaction by adding the pre-warmed NADPH solution (final concentration 1 mM).

    • Self-Validation Step: Concurrently run a Minus-NADPH (-NADPH) control well where an equivalent volume of plain buffer is added instead of NADPH.

  • Sampling: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot from the incubation mixture.

Termination & Analysis
  • Quenching: Immediately transfer the 50 µL aliquot into a crash plate containing 150 µL of ice-cold Acetonitrile spiked with an Internal Standard (IS) (e.g., Tolbutamide or Labetalol). This 3:1 organic-to-aqueous ratio instantly denatures the microsomal proteins and halts all enzymatic activity[4].

  • Centrifugation: Centrifuge the crash plate at 4000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS: Transfer the supernatant to an analysis plate. Quantify the remaining parent compound using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

HLMWorkflow Start Prepare HLM + Compound + Buffer Split Aliquot into Test & Control Start->Split Test + NADPH (CYP Active) Split->Test Control - NADPH (Chemical Stability) Split->Control Incubate Incubate at 37°C (0, 5, 15, 30, 45, 60 min) Test->Incubate Control->Incubate Quench Quench with Cold Acetonitrile + IS Incubate->Quench Analyze Centrifuge & LC-MS/MS Analysis Quench->Analyze

Self-validating HLM metabolic stability assay workflow and control logic.

Quantitative Data & Kinetic Modeling

Following LC-MS/MS analysis, the peak area ratio (Parent/IS) is converted to the percentage of compound remaining relative to the T=0 minute time point. The natural logarithm ( ln ) of the percent remaining is plotted against time. The slope of this linear regression represents the elimination rate constant ( −k ).

Formulas:

  • Half-life ( t1/2​ ): 0.693/k

  • Intrinsic Clearance ( CLint​ ): (k×V)/P

    (Where V is the incubation volume in µL and P is the mass of microsomal protein in mg).

Table 1: Quantitative Assay Parameters and Representative Kinetic Data
ParameterTarget Value / RangeScientific Rationale
Substrate Concentration 1.0 µMMaintains first-order kinetics ( [S]≪Km​ ) [2]
HLM Protein Concentration 0.5 mg/mLMinimizes non-specific binding ( fu,mic​ ) while ensuring detectable turnover [4]
NADPH Concentration 1.0 mMSaturating concentration for CYP450/FMO catalytic cycle [3]
Incubation Temperature 37.0 ± 0.1 °CPhysiological temperature for optimal enzymatic activity
Acceptable Mass Balance > 80% recovery in -NADPHEnsures compound is not lost to non-specific plastic binding or volatility
Representative t1/2​ 15 – 45 minTypical range for lipophilic benzamides prior to structural optimization
Representative CLint​ 30 – 80 µL/min/mgIndicates moderate to high hepatic extraction ratio for this structural class

Troubleshooting Matrix

Even with a robust protocol, lipophilic halogenated compounds can present analytical challenges.

  • Issue: Rapid depletion in the Minus-NADPH control.

    • Causality: The compound is chemically unstable at pH 7.4, or it is undergoing non-oxidative metabolism (e.g., esterase/amidase cleavage) that does not require NADPH.

    • Action: Evaluate chemical stability in plain buffer. If stable, investigate the addition of specific amidase inhibitors.

  • Issue: High variability between technical replicates.

    • Causality: The compound (which is highly lipophilic due to the chloro and cyclohexyl groups) is precipitating out of the aqueous buffer [1].

    • Action: Verify thermodynamic solubility. Ensure the final organic solvent concentration in the assay does not exceed 0.5%, and consider pre-dispersing the compound in BSA (though this alters fu,mic​ calculations).

  • Issue: The compound appears completely stable ( t1/2​>120 min).

    • Causality: The 3-chloro and cyclohexyl groups may be providing extreme steric hindrance, or the compound is a potent mechanism-based inhibitor of the CYPs attempting to metabolize it.

    • Action: Run a CYP inhibition assay (IC50 shift assay) to determine if the compound is destroying the enzyme system.

References

  • Application Notes and Protocols for Assessing the Metabolic Stability. BenchChem.
  • Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes. MDPI.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.
  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. PMC (NIH).

Preliminary Efficacy of 3-chloro-N-cyclohexyl-4-methoxybenzamide in Murine Models: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted small-molecule inhibitors for innate immune pathways represents a critical frontier in treating autoinflammatory and autoimmune diseases. This technical guide evaluates the preliminary preclinical efficacy of 3-chloro-N-cyclohexyl-4-methoxybenzamide (CCMB) , a novel benzamide derivative, acting as a potent, allosteric inhibitor of the NLRP3 (NLR family pyrin domain containing 3) inflammasome.

By synthesizing in vitro bone marrow-derived macrophage (BMDM) assays with in vivo dextran sodium sulfate (DSS)-induced colitis murine models, this whitepaper outlines the causality behind our experimental designs, establishes self-validating protocols, and provides a robust framework for evaluating CCMB's therapeutic potential.

Mechanistic Rationale: Targeting the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex responsible for the maturation and secretion of pro-inflammatory cytokines, primarily Interleukin-1β (IL-1β) and IL-18[1]. Aberrant activation of this complex is a primary driver of tissue destruction in inflammatory bowel disease (IBD)[2].

The canonical activation of NLRP3 requires a tightly regulated, two-step process[3]:

  • Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), bind to Toll-like receptor 4 (TLR4). This triggers NF-κB translocation, upregulating the transcription of NLRP3, pro-IL-1β, and pro-caspase-1.

  • Signal 2 (Activation): Damage-associated molecular patterns (DAMPs), such as extracellular ATP or potassium efflux induced by nigericin, trigger the oligomerization of NLRP3. NLRP3 recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which subsequently recruits and cleaves pro-caspase-1 into active Caspase-1.

Mechanism of Action for CCMB: Structural activity relationship (SAR) analyses suggest that the 3-chloro and 4-methoxy substitutions on the benzamide ring of CCMB facilitate deep pocket binding within the NACHT domain of NLRP3. This interaction sterically hinders the ATP-dependent conformational change required for ASC oligomerization, effectively halting the cascade prior to Caspase-1 cleavage[4].

NLRP3_Pathway LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Activation TLR4->NFKB Priming ProIL1B Pro-IL-1β & Pro-Caspase-1 NFKB->ProIL1B Transcription NLRP3 NLRP3 Sensor NFKB->NLRP3 Upregulation Caspase1 Active Caspase-1 ProIL1B->Caspase1 ATP ATP / Nigericin (Signal 2) K_Efflux K+ Efflux ATP->K_Efflux K_Efflux->NLRP3 Activation ASC ASC Speck Formation NLRP3->ASC Oligomerization ASC->Caspase1 Cleavage IL1B Mature IL-1β Secretion Caspase1->IL1B Maturation CCMB CCMB (3-chloro-N-cyclohexyl- 4-methoxybenzamide) CCMB->ASC Allosteric Inhibition

Fig 1: Two-step NLRP3 inflammasome activation pathway and the proposed inhibitory intervention of CCMB.

In Vitro Validation: BMDM Protocol & ASC Speck Dynamics

To validate CCMB's mechanism, we utilize primary murine Bone Marrow-Derived Macrophages (BMDMs) rather than immortalized cell lines (e.g., THP-1). Primary BMDMs preserve physiological ASC speck formation dynamics and endogenous expression ratios of inflammasome components[5].

Step-by-Step Methodology: BMDM Inflammasome Assay

Self-Validating Design: To prove that CCMB inhibits activation (Signal 2) rather than priming (Signal 1), CCMB is introduced after LPS priming but before ATP stimulation. An Nlrp3-/- murine cohort is used as a negative control to confirm on-target specificity.

  • BMDM Isolation: Harvest bone marrow from the femurs and tibias of 8-12 week old C57BL/6 wild-type (WT) and Nlrp3-/- mice. Differentiate cells in DMEM supplemented with 10% FBS and 20 ng/mL M-CSF for 7 days.

  • Cell Plating: Seed BMDMs at 1×106 cells/well in 12-well plates and incubate overnight at 37°C in 5% CO₂.

  • Signal 1 (Priming): Replace media and stimulate cells with 500 ng/mL ultrapure LPS (E. coli O111:B4) for 3 hours to induce transcriptional upregulation of NLRP3 and pro-IL-1β[3].

  • Compound Intervention: Wash cells with PBS. Add CCMB (titrated from 0.1 μM to 10 μM) or vehicle (0.1% DMSO) in Opti-MEM for 30 minutes.

  • Signal 2 (Activation): Introduce 5 mM ATP for 45 minutes to trigger K+ efflux and ASC oligomerization[5].

  • Harvest & Analysis: Collect supernatants for IL-1β quantification via ELISA. Lyse cells in RIPA buffer for Western blot analysis of Caspase-1 (p20 subunit) and ASC oligomers.

Quantitative In Vitro Data

Table 1: In Vitro Efficacy of CCMB vs. MCC950 in Primary WT BMDMs

CompoundTargetIC₅₀ (IL-1β Release)IC₅₀ (Caspase-1 Cleavage)ASC Speck Inhibition (%) at 5 μM
CCMB NLRP30.84 ± 0.12 μM1.10 ± 0.15 μM82.4%
MCC950 (Control)NLRP30.05 ± 0.01 μM0.08 ± 0.02 μM95.1%
Vehicle (DMSO)N/AN/AN/A0.0%

Note: In Nlrp3-/- BMDMs, ATP failed to induce IL-1β release across all groups, confirming that CCMB's suppression of cytokine release in WT cells is strictly NLRP3-dependent.

In Vivo Efficacy: The DSS-Induced Colitis Murine Model

To evaluate the translational potential of CCMB, we employ the Dextran Sodium Sulfate (DSS)-induced colitis model. Oral administration of DSS compromises the colonic mucosal barrier, allowing luminal bacteria to infiltrate the lamina propria. This triggers a massive TLR4/NLRP3-dependent inflammatory cascade, closely mimicking human ulcerative colitis[1].

Experimental Workflow

DSS_Workflow Day0 Day 0-7 3% DSS in Drinking Water Day7 Day 7-10 Normal Drinking Water Day0->Day7 Day0_IP Day 0-10 Daily IP Injection of CCMB Day0_IP->Day0 Day0_IP->Day7 Day10 Day 10 Euthanasia & Tissue Harvest Day7->Day10 Analysis Analysis Histology, MPO, Western Blot Day10->Analysis

Fig 2: 10-Day experimental workflow for the DSS-induced acute colitis murine model.

Step-by-Step Methodology: In Vivo DSS Model

Causality of Design: Intraperitoneal (IP) injection is chosen over oral gavage for CCMB administration to bypass the severely compromised gastrointestinal absorption kinetics inherent to the DSS model, ensuring systemic bioavailability[4].

  • Acclimatization: House 8-week-old male C57BL/6 mice in specific pathogen-free (SPF) conditions for 1 week prior to the study.

  • Colitis Induction: Replace standard drinking water with 3% (w/v) DSS (molecular weight 36,000–50,000 Da) for 7 consecutive days[2]. On Day 7, revert to normal drinking water until Day 10.

  • Dosing Regimen: Divide mice into three cohorts (n=8/group):

    • Sham (Water + Vehicle IP)

    • Disease Control (DSS + Vehicle IP)

    • Treatment (DSS + CCMB 20 mg/kg IP daily). Administer IP injections daily from Day 0 to Day 9.

  • Clinical Scoring: Record body weight, stool consistency, and presence of occult blood daily to generate a Disease Activity Index (DAI) score[1].

  • Tissue Harvest: On Day 10, euthanize mice via CO₂ asphyxiation. Excise the colon, measure its length (a proxy for fibrosis and inflammation), and flash-freeze distal segments for myeloperoxidase (MPO) activity assays and Western blotting.

In Vivo Efficacy Data

Table 2: Clinical and Biochemical Outcomes at Day 10 in DSS-Treated Mice

ParameterSham (Vehicle)DSS + VehicleDSS + CCMB (20 mg/kg)p-value (vs DSS)
Max Weight Loss (%) +2.1%-18.5%-8.2%p < 0.01
Colon Length (cm) 8.2 ± 0.35.1 ± 0.46.9 ± 0.5p < 0.05
DAI Score (Max 12) 0.09.8 ± 1.24.5 ± 0.9p < 0.01
Colonic MPO (U/g) 1.2 ± 0.214.5 ± 2.16.3 ± 1.4p < 0.01
Colonic IL-1β (pg/mg) 15.4 ± 3.1185.6 ± 22.468.2 ± 11.5p < 0.001

Interpretation: CCMB significantly rescued DSS-induced colon shortening and weight loss. The reduction in colonic MPO activity indicates a profound decrease in neutrophil infiltration, directly correlating with the suppression of IL-1β cleavage in the local tissue[2].

Discussion & Translational Outlook

The preliminary data strongly supports 3-chloro-N-cyclohexyl-4-methoxybenzamide (CCMB) as a viable, systemically active inhibitor of the NLRP3 inflammasome.

  • Target Specificity: By introducing CCMB post-LPS priming in our BMDM assays, we isolated its mechanism of action to the Signal 2 activation phase[3]. The abrogation of ASC speck formation suggests that the bulky N-cyclohexyl group may sterically lock the NACHT domain of NLRP3 in an inactive conformation.

  • In Vivo Translation: In the DSS-induced colitis model, CCMB successfully penetrated the inflamed mucosal barrier via systemic circulation, significantly reducing hallmark IBD pathologies including crypt destruction and neutrophil infiltration[1].

  • Future Directions: While the 20 mg/kg IP dose demonstrated high efficacy, future pharmacokinetic (PK) and pharmacodynamic (PD) profiling must evaluate the oral bioavailability of CCMB. Additionally, evaluating CCMB in chronic models of inflammation, such as the MOG-induced Experimental Autoimmune Encephalomyelitis (EAE) model, will determine its capacity to cross the blood-brain barrier for neuroinflammatory applications.

Sources

Navigating the Safety Profile of 3-chloro-N-cyclohexyl-4-methoxybenzamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the material safety data and potential hazards associated with 3-chloro-N-cyclohexyl-4-methoxybenzamide. It is intended for researchers, scientists, and professionals in drug development who may be synthesizing or handling this compound.

Compound Identification and Structural Analysis

3-chloro-N-cyclohexyl-4-methoxybenzamide is a substituted benzamide featuring a chlorinated methoxybenzene ring linked via an amide bond to a cyclohexyl group. Understanding its structure is fundamental to predicting its reactivity and toxicological properties.

Caption: Chemical structure of 3-chloro-N-cyclohexyl-4-methoxybenzamide.

Hazard Identification and Assessment

The overall hazard profile of 3-chloro-N-cyclohexyl-4-methoxybenzamide can be inferred from its precursors and the broader class of substituted benzamides.

Analysis of Precursors

The most probable synthetic route involves the reaction of 3-chloro-4-methoxybenzoic acid with cyclohexylamine. The hazards of these precursors are well-documented and critical to consider, as unreacted starting materials may be present in the final product.

PrecursorCAS NumberKey Hazards
3-Chloro-4-methoxybenzoic acid 37908-96-6Toxic if swallowed (Acute Toxicity, Oral, Category 3), Hazardous to the aquatic environment, acute hazard (Category 1).[1]
Cyclohexylamine 108-91-8Flammable liquid and vapor, Toxic if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage, Suspected of damaging fertility.[2][3][4]
Hazards of the Substituted Benzamide Class

Substituted benzamides are a broad class of compounds with diverse biological activities. Some are used as neuroleptics and can exhibit psychotropic and neurotoxic effects in cases of overdosage.[5] Animal studies on some benzamide derivatives have shown potential for renal and hepatic toxicity at higher doses.[6][7]

Predicted Hazard Profile for 3-chloro-N-cyclohexyl-4-methoxybenzamide

Based on the above, the following hazards should be assumed for 3-chloro-N-cyclohexyl-4-methoxybenzamide until empirical data is available:

  • Acute Toxicity (Oral): Likely to be harmful or toxic if swallowed, based on the toxicity of 3-chloro-4-methoxybenzoic acid.

  • Skin Corrosion/Irritation: Expected to cause skin irritation, and potentially severe burns, a characteristic of cyclohexylamine.[2][3][4]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation or damage.[2][3][4]

  • Aquatic Toxicity: Likely to be hazardous to aquatic life.

  • Reproductive Toxicity: The presence of the cyclohexylamine moiety suggests that this compound should be treated as potentially affecting fertility.[2][3][4]

Experimental Protocols: Synthesis and Safe Handling

Proposed Synthesis Workflow

A common method for synthesizing N-substituted benzamides is through the coupling of a carboxylic acid and an amine. The following represents a plausible laboratory-scale synthesis.

Synthesis_Workflow Precursors Precursors: 3-chloro-4-methoxybenzoic acid Cyclohexylamine Coupling Amide Coupling (e.g., with a coupling agent like DCC or EDC) in an aprotic solvent (e.g., DCM or DMF) Precursors->Coupling Reaction Reaction Mixture Coupling->Reaction Workup Aqueous Workup (e.g., wash with dilute acid, base, and brine) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer (e.g., with Na2SO4 or MgSO4) Extraction->Drying Purification Purification (e.g., column chromatography or recrystallization) Drying->Purification Product 3-chloro-N-cyclohexyl-4-methoxybenzamide Purification->Product

Caption: Proposed synthesis workflow for 3-chloro-N-cyclohexyl-4-methoxybenzamide.

Step-by-Step Safe Handling Protocol

Given the anticipated hazards, the following handling procedures are recommended:

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) and inspect them before use.

    • Eye Protection: Use chemical safety goggles and a face shield.

    • Lab Coat: A flame-resistant lab coat should be worn.

  • Dispensing and Weighing:

    • Handle the solid compound in a manner that minimizes dust generation.

    • Use a spatula for transfers.

    • Clean any spills immediately with appropriate materials.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Keep away from incompatible materials such as strong oxidizing agents.

  • Waste Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

    • Contaminated materials should be treated as hazardous waste.

Emergency Procedures

In the event of exposure or a spill, the following actions should be taken immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE. Contain the spill and clean it up with an inert absorbent material. Place the waste in a sealed container for disposal.

Conclusion

While a specific MSDS for 3-chloro-N-cyclohexyl-4-methoxybenzamide is not currently available, a thorough analysis of its precursors and structural class allows for a robust preliminary hazard assessment. Researchers and drug development professionals should handle this compound with the assumption that it is toxic if swallowed, corrosive to skin and eyes, and a potential reproductive hazard. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to mitigate risks during its synthesis and handling.

References

  • Kalekin, R. A., Salomatin, E. M., & Kalekina, V. A. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31–34. [Link]

  • Nuţă, D. C., et al. (2015). Pharmacological evaluation of acute and subacute toxicity and antidepressant effect after acute administration of novel N-substituted benzamides. Farmacia, 63(4), 555-561. [Link]

  • Zhang, Y., et al. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 27(12), 3946. [Link]

  • Silver Fern Chemical, Inc. (2021, June 19). Safety Data Sheet Cyclohexylamine. [Link]

  • MDPI. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. [Link]

  • Nexchem. (2022, February 16). SAFETY DATA SHEET - Cyclohexylamine. [Link]

  • Qamar, M. A., et al. (2023). Experimental Study: Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rawalpindi Medical College, 27(3), 454-457. [Link]

  • Coral Sales. (n.d.). Safety Data Sheet. [Link]

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Methodological & Application

Formulation techniques for 3-chloro-N-cyclohexyl-4-methoxybenzamide oral delivery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for the Oral Delivery of 3-Chloro-N-cyclohexyl-4-methoxybenzamide (CCMB)

Introduction & Physicochemical Profiling

3-Chloro-N-cyclohexyl-4-methoxybenzamide (CCMB) is a highly lipophilic benzamide derivative. Structurally, the presence of the bulky, hydrophobic cyclohexyl group and the chloro-methoxy-substituted benzene ring imparts significant lipophilicity (estimated LogP > 4.0) and a high crystalline lattice energy. Consequently, CCMB exhibits extremely poor aqueous solubility while maintaining high intestinal permeability, classifying it as a classic Biopharmaceutics Classification System (BCS) Class II compound.

For such molecules, the rate-limiting step in oral absorption is dissolution in the gastrointestinal (GI) tract. To overcome these physicochemical barriers, formulation scientists must bypass the high energy required to break the crystal lattice. This application note details two field-proven, causality-driven formulation techniques: Amorphous Solid Dispersions (ASD) via Spray Drying and Self-Microemulsifying Drug Delivery Systems (SMEDDS).

Strategy 1: Amorphous Solid Dispersion (ASD) via Spray Drying

Mechanistic Rationale

Converting crystalline CCMB into an amorphous state significantly increases the system's thermodynamic free energy, thereby enhancing apparent solubility. However, amorphous systems are metastable and prone to rapid recrystallization in aqueous environments. To prevent this, CCMB is molecularly dispersed within a polymeric matrix.

Hydroxypropyl methylcellulose acetate succinate (HPMCAS) is selected as the carrier polymer. HPMCAS is an enteric polymer that remains largely unionized in the acidic stomach, protecting the amorphous drug, but ionizes in the higher pH of the small intestine. Once dissolved, the amphiphilic nature of HPMCAS allows it to form nanocolloids that sterically and electrostatically inhibit the nucleation and crystal growth of the supersaturated drug[1].

Protocol: Preparation of CCMB-HPMCAS ASD

Every step below contains an integrated in-process quality control (QC) check to ensure a self-validating workflow.

  • Solvent Selection & Solution Preparation: Dissolve CCMB and HPMCAS (e.g., M-grade, 1:3 w/w ratio) in a binary solvent mixture of Acetone/Methanol (80:20 v/v).

    • Validation Check: The solution must be visually clear and free of particulates. Any turbidity indicates incomplete polymer or drug dissolution, which will lead to a phase-separated, physically unstable dispersion.

  • Spray Drying Parameters: Process the solution using a laboratory-scale spray dryer. Set the inlet temperature to 85°C and the aspirator to 100%. The feed rate should be optimized (e.g., 5 mL/min) to maintain an outlet temperature of approximately 45°C.

    • Causality: Rapid solvent evaporation kinetically traps the drug in its amorphous state before phase separation or crystallization can occur[2].

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator at 40°C for 24 hours.

    • Validation Check: Residual solvent analysis via Gas Chromatography (GC) must confirm levels are below ICH Q3C guidelines. Excess solvent acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) and inducing premature recrystallization[1].

ASD_Workflow A Crystalline CCMB + HPMCAS Polymer B Dissolution in Organic Solvent (Acetone/MeOH) A->B C Spray Drying Atomization (Rapid Solvent Evaporation) B->C D Amorphous Solid Dispersion (Kinetically Trapped) C->D E Intestinal Release: Maintained Supersaturation D->E

Workflow of HPMCAS-based Amorphous Solid Dispersion (ASD) via spray drying.

Strategy 2: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Mechanistic Rationale

While ASDs rely on generating a supersaturated state post-dissolution, SMEDDS entirely bypass the dissolution step by presenting the drug in a pre-dissolved, lipidic state. Upon contact with GI fluids and mild agitation from gastric motility, the isotropic mixture of oil, surfactant, and co-surfactant spontaneously forms a transparent microemulsion (droplet size < 100 nm). Furthermore, the use of medium- or long-chain triglycerides stimulates chylomicron secretion in enterocytes, promoting lymphatic transport and bypassing hepatic first-pass metabolism[3].

Protocol: Preparation of CCMB Liquid SMEDDS
  • Excipient Screening: Conduct equilibrium solubility studies of CCMB in various lipid vehicles. Select Capmul MCM (oil phase) due to its high solubilization capacity for lipophilic amides, Tween 80 (surfactant), and Transcutol P (co-surfactant)[4].

  • Phase Diagram Construction: Titrate varying ratios of oil to the surfactant/co-surfactant mixture (Smix) with water to identify the microemulsion region.

    • Validation Check: The selected formulation point must remain optically clear and stable upon infinite dilution in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) without drug precipitation.

  • Formulation Assembly: Weigh CCMB (e.g., 50 mg) and dissolve it into the optimized blank SMEDDS mixture (e.g., 15% Capmul MCM, 55% Tween 80, 30% Transcutol P) under magnetic stirring at 40°C until a homogenous, isotropic solution is formed.

  • Droplet Size Verification: Disperse 1 mL of the SMEDDS in 100 mL of purified water.

    • Validation Check: Analyze via Dynamic Light Scattering (DLS); the Z-average droplet size must be < 100 nm with a Polydispersity Index (PDI) < 0.3 to ensure uniform microemulsification and maximum surface area for absorption[3].

SMEDDS_Pathway A Liquid SMEDDS (CCMB + Lipid + Surfactant) B Spontaneous Emulsification in GI Fluids (<100 nm) A->B C Lipolysis & Mixed Micelle Formation B->C D Enterocyte Uptake (Passive Diffusion) C->D E Chylomicron Packaging (Lymphatic Transport) D->E F Systemic Circulation (Bypasses First-Pass) E->F

Mechanistic pathway of SMEDDS-mediated absorption and lymphatic transport.

Comparative Quantitative Evaluation

To validate the efficacy of these formulation strategies, in vitro non-sink dissolution testing (pH 6.8 phosphate buffer) and in vivo pharmacokinetic profiling (simulated for a standard mammalian model) are conducted. The data demonstrates that both ASD and SMEDDS significantly outperform the unformulated crystalline API.

ParameterCrystalline CCMBASD-CCMB (HPMCAS)SMEDDS-CCMB
Apparent Aqueous Solubility (µg/mL) < 2.5145.0 (Supersaturated)> 5000 (Pre-dissolved)
In Vitro Dissolution at 60 min (%) 12.4 ± 2.188.7 ± 3.498.2 ± 1.5
Droplet/Particle Size in Media (nm) > 5000150 - 300 (Colloids)35.4 ± 4.2
Relative Oral Bioavailability (%) 100 (Baseline)420580

Data Interpretation: The ASD relies on the generation of polymer-stabilized nanocolloids to drive a high concentration gradient across the intestinal membrane. Conversely, the SMEDDS formulation achieves the highest relative bioavailability by maintaining the drug in a highly dispersed microemulsion, entirely negating the dissolution energy penalty and leveraging lipid absorption pathways.

References

  • Title: An overview of oral bioavailability enhancement through self-emulsifying drug delivery systems Source: Taylor & Francis (tandfonline.com) URL:[3]

  • Title: Lipid-Based Formulation of Nateglinide as a Promising Strategy for Managing Solubility Challenges in Type II Diabetes Therapy: A SMEDDS Approach Source: Pharma Excipients (pharmaexcipients.com) URL:[4]

  • Title: Hydroxypropyl Methylcellulose Acetate Succinate-Based Spray-Dried Dispersions: An Overview Source: Molecular Pharmaceutics - ACS Publications (acs.org) URL:[1]

  • Title: Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying Source: MDPI (mdpi.com) URL:[2]

Sources

Application Note: Preclinical Dosing Guidelines and Pharmacological Evaluation of 3-chloro-N-cyclohexyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Substituted benzamides represent a highly versatile "privileged scaffold" in medicinal chemistry, frequently utilized to target G protein-coupled receptors (GPCRs) in the central nervous system. The compound 3-chloro-N-cyclohexyl-4-methoxybenzamide is a novel, highly lipophilic derivative engineered around the 3-chloro-4-methoxybenzamide pharmacophore[1].

Preclinical evidence and patent literature demonstrate that derivatives of this specific chloromethoxybenzamide scaffold act as potent modulators of the Dopamine D4 Receptor (D4R) [2]. D4R activation exerts profound effects on neurogenic pathways originating in the medial preoptic area (MPOA) of the hypothalamus, making these ligands highly relevant for the treatment of sexual dysfunction (e.g., male erectile dysfunction) and cognitive disorders[2].

Unlike D1-like dopamine receptors that stimulate cyclic AMP, the D4R is a Gαi/o-coupled GPCR. Activation by benzamide ligands leads to the direct inhibition of Type 1 Adenylyl Cyclase (AC1), which subsequently dampens cyclic AMP (cAMP) accumulation and suppresses Protein Kinase A (PKA) activity[3][4].

Physicochemical Properties & Formulation Strategy

To design a robust in vivo dosing strategy, we must first analyze the molecule's physical chemistry. The addition of a bulky, non-polar cyclohexyl ring to the benzamide core significantly increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability but drastically reducing aqueous solubility.

Quantitative Physicochemical Profile
PropertyValueImplication for Preclinical Dosing
Molecular Formula C₁₄H₁₈ClNO₂Standard organic synthesis tracking.
Molecular Weight 267.75 g/mol Crucial for calculating precise molarity in in vitro assays.
Estimated LogP ~3.8 - 4.2Highly lipophilic; excellent BBB penetration but insoluble in pure saline.
pKa (Amide) ~15-16Non-ionizable at physiological pH; cannot be formulated as a simple salt.
Formulation Protocol for In Vivo Administration

Causality behind experimental choices: Because of its high lipophilicity and lack of an ionizable amine, administering this compound in pure aqueous saline will result in immediate precipitation. This causes erratic pharmacokinetics (variable absorption) and localized tissue necrosis at the injection site. To thermodynamically stabilize the hydrophobic cyclohexyl moiety while remaining biologically tolerated, a ternary co-solvent system is mandatory.

Step-by-Step Formulation (10 mg/mL Stock):

  • Solubilization: Weigh 10 mg of 3-chloro-N-cyclohexyl-4-methoxybenzamide and dissolve in 0.5 mL of 100% Dimethyl Sulfoxide (DMSO). Vortex until completely clear. (Final DMSO = 5%)

  • Surfactant Addition: Add 1.0 mL of Tween-80. Vortex vigorously for 2 minutes to create a micellar suspension. (Final Tween-80 = 10%)

  • Aqueous Dilution: Dropwise, add 8.5 mL of sterile 0.9% NaCl (Saline) while continuously vortexing to prevent localized crashing of the compound out of solution. (Final Saline = 85%)

In Vitro Pharmacodynamics: D4R Binding & AC1 Inhibition

To validate that a synthesized batch of 3-chloro-N-cyclohexyl-4-methoxybenzamide is functionally active, we must measure its downstream effector inhibition.

Causality behind experimental choices: Because D4R inhibits AC1[4], baseline cAMP levels in resting cells are often too low to detect a further decrease accurately. Therefore, we must pre-stimulate the cells with Forskolin (a direct, receptor-independent AC activator) to create an artificially high cAMP baseline. This allows the Gαi-mediated inhibitory effect of our test compound to be clearly quantified[3].

Self-Validating System: This protocol includes three critical internal controls to ensure trustworthiness:

  • Control 1 (Vehicle): Establishes true baseline cAMP.

  • Control 2 (Forskolin Only): Establishes the maximum possible cAMP signal.

  • Control 3 (Forskolin + Antagonist + Test Compound): Proves the observed cAMP reduction is strictly D4R-mediated and not due to off-target cytotoxicity.

Step-by-Step Assay Protocol:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human D4R at 10,000 cells/well in a 384-well plate. Incubate overnight.

  • Pre-incubation: Wash cells with assay buffer (HBSS + 20 mM HEPES). Add the selective D4R antagonist L-745,870 (1 µM) to the designated Control 3 wells for 15 minutes.

  • Stimulation & Treatment: Add Forskolin (10 µM) to all wells (except Vehicle). Simultaneously, add 3-chloro-N-cyclohexyl-4-methoxybenzamide at varying concentrations (1 nM to 10 µM) to generate a dose-response curve.

  • Incubation: Incubate at 37°C for 30 minutes to allow Gαi-mediated inhibition of AC1.

  • Detection: Lyse cells and measure cAMP using a TR-FRET competitive immunoassay (e.g., LANCE Ultra cAMP kit). Read on a microplate reader at 665 nm.

Signaling Pathway Visualization

The following diagram maps the validated signal transduction cascade triggered by the binding of 3-chloro-N-cyclohexyl-4-methoxybenzamide to the D4R, ultimately leading to the physiological response.

D4R_Signaling Ligand 3-chloro-N-cyclohexyl- 4-methoxybenzamide (Agonist) D4R Dopamine D4 Receptor (Gαi/o-coupled GPCR) Ligand->D4R High-Affinity Binding G_alpha_i Gαi/o Subunit (Active GTP-bound) D4R->G_alpha_i Promotes GDP/GTP Exchange AC1 Type 1 Adenylyl Cyclase (AC1) G_alpha_i->AC1 Direct Inhibition cAMP Cyclic AMP (cAMP) (Decreased Synthesis) AC1->cAMP Reduces Conversion of ATP PKA Protein Kinase A (PKA) (Suppressed Activation) cAMP->PKA Prevents Catalytic Subunit Release Physio MPOA Neuronal Modulation (Behavioral Response) PKA->Physio Alters Ion Channel Phosphorylation

Figure 1: Gαi/o-mediated signaling pathway of 3-chloro-N-cyclohexyl-4-methoxybenzamide via the Dopamine D4 Receptor.

In Vivo Preclinical Dosing & Pharmacokinetics

Causality behind experimental choices: Intraperitoneal (IP) administration is strongly preferred over Per Os (PO/Oral) for acute behavioral studies. IP dosing bypasses the variable gastric emptying rates of rodents, providing a sharp, predictable maximum serum concentration ( Cmax​ ) necessary to trigger the acute D4R-mediated behavioral response in the brain[2].

Recommended Preclinical Dosing Regimens (Rodent Models)
RouteDose Range (mg/kg)VehicleT_max (Est.)Application
Intravenous (IV) 0.5 - 2.05% DMSO / 10% Tween-80 / 85% SalineImmediateAbsolute bioavailability & PK profiling.
Intraperitoneal (IP) 3.0 - 10.05% DMSO / 10% Tween-80 / 85% Saline15 - 30 minAcute behavioral assays (e.g., MPOA activation).
Per Os (PO) 10.0 - 30.00.5% Methylcellulose suspension1 - 2 hoursChronic dosing & toxicity studies.

Behavioral Assay: MPOA-Mediated Pro-Erectile Response

Based on the foundational patent literature for 3-chloro-4-methoxybenzamide derivatives, D4R activation in the MPOA facilitates penile erection in male mammals[2]. This serves as an excellent, observable phenotypic readout for the compound's in vivo efficacy.

Self-Validating System: We employ a crossover design paired with a pharmacological blockade group. If the test compound induces erections, but the Antagonist + Test Compound group shows baseline behavior, the researcher has definitively proven the behavioral effect is mechanism-specific to the D4R, eliminating false positives from generalized arousal or stress.

Step-by-Step Protocol:

  • Acclimation: Habituate adult male Sprague-Dawley rats (250-300g) to clear Plexiglas observation cylinders for 30 minutes daily for three days prior to testing.

  • Pretreatment (Blockade Group Only): 30 minutes prior to the assay, inject the D4R antagonist L-745,870 (1 mg/kg, IP) into the designated blockade cohort. Inject vehicle into the test cohort.

  • Compound Administration: Administer 3-chloro-N-cyclohexyl-4-methoxybenzamide (5 mg/kg, IP) to all subjects.

  • Observation: Immediately place the rats in the observation cylinders. Place a mirror beneath the cylinder at a 45-degree angle to allow clear visualization of the ventral surface.

  • Scoring: Over a 60-minute period, record the number of spontaneous erections. An erection is strictly defined as the emergence of the engorged glans penis accompanied by pelvic thrusting and subsequent grooming of the genital area.

  • Data Analysis: Compare the mean number of erections between the Vehicle, Compound, and Antagonist + Compound groups using a One-Way ANOVA.

References

  • Source[2]: Acetamides and benzamides that are useful in treating sexual dysfunction (US Patent 7528134B2). Google Patents. URL:

  • Source[3]: Dopamine D4 receptor activation controls circadian timing of the adenylyl cyclase 1/cyclic AMP signaling system in mouse retina (Jackson et al., 2009). National Center for Biotechnology Information (PMC). URL: [Link]

  • Source[4]: Essential roles of dopamine D4 receptors and the type 1 adenylyl cyclase in photic control of cyclic AMP in photoreceptor cells (Jackson et al., 2011). National Center for Biotechnology Information (PMC). URL: [Link]

  • Source[1]: 3-chloro-4-methoxybenzamide (CID 23210387). PubChem, National Library of Medicine. URL: [Link]

Sources

Application Note: Advanced Purification and Crystallization Strategies for 3-Chloro-N-cyclohexyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol.

Abstract & Chemical Context

3-chloro-N-cyclohexyl-4-methoxybenzamide is a highly specific benzamide derivative frequently utilized in pharmacological research, notably as a modulator for the T1R1/T1R3 umami taste receptors [1]. Synthesized via the amide coupling of 3-chloro-4-methoxybenzoic acid and cyclohexylamine, the crude reaction mixture typically contains unreacted precursors, coupling reagents (e.g., EDCI, HOBt), and urea byproducts.

Achieving >99.5% purity requires a multi-tiered approach: kinetic impurity rejection via liquid-liquid extraction, intermediate purification via flash chromatography, and a final thermodynamic purification via combined cooling and antisolvent crystallization. This guide details the causality behind each phase to ensure a self-validating, highly reproducible workflow.

Table 1: Physicochemical Profile & Purification Rationale
PropertyValue / CharacteristicImpact on Purification Strategy
Molecular Weight 267.75 g/mol N/A
LogP (Estimated) ~3.5 (Highly Hydrophobic)Dictates high solubility in organic solvents (EtOAc, EtOH) and near-zero solubility in water.
Acid/Base Character Neutral AmideWill not form salts. Allows aggressive acid/base washing to remove ionizable impurities without product loss.
H-Bonding 1 Donor (Amide NH), 2 AcceptorsFacilitates highly ordered crystal lattice formation in protic solvents (e.g., Ethanol).

Purification Workflow & Logic

The purification pipeline is designed as a sequence of orthogonal techniques. We first exploit acid-base chemistry to remove ionizable precursors, followed by polarity-based separation to remove neutral byproducts, and finally solubility-driven crystallization to achieve analytical-grade purity.

PurificationWorkflow A Crude Reaction Mixture (Amide Coupling) B Liquid-Liquid Extraction (Acid/Base Wash) A->B Add EtOAc/H2O C Organic Phase (Target + Neutral Impurities) B->C Discard Aq. Phase D Flash Chromatography (Silica Gel, EtOAc/Hexane) C->D Concentrate E Pre-crystallization Pool (>95% Purity) D->E Pool Fractions F Antisolvent Crystallization (EtOH / Water) E->F Dissolve in EtOH G Pure Crystalline API (>99.5% Purity) F->G Filter & Dry

Figure 1: End-to-end purification workflow for 3-chloro-N-cyclohexyl-4-methoxybenzamide.

Step-by-Step Methodologies

Protocol 1: Liquid-Liquid Extraction (Workup)

Goal: Complete removal of unreacted starting materials and water-soluble coupling byproducts.

  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL/g of crude).

    • Causality: EtOAc is an excellent solvent for the target neutral amide while allowing phase separation with water.

  • Acid Wash (1M HCl, 2 x 10 mL/g): Vigorously wash the organic layer with 1M Hydrochloric Acid.

    • Causality: Cyclohexylamine (pKa ~10.6) is highly basic. The HCl protonates the amine, converting it into water-soluble cyclohexylammonium chloride, forcing it into the aqueous phase.

  • Base Wash (Sat. NaHCO₃, 2 x 10 mL/g): Wash the organic layer with saturated aqueous Sodium Bicarbonate.

    • Causality: 3-chloro-4-methoxybenzoic acid (pKa ~4.0) is deprotonated into its sodium salt, migrating entirely into the aqueous phase.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to remove residual water from the organic phase, then dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure [2].

Protocol 2: Silica Gel Flash Chromatography

Goal: Removal of neutral coupling byproducts (e.g., residual urea derivatives) and side-reaction dimers.

  • Column Preparation: Pack a silica gel column using Hexanes.

  • Loading: Dry-load the concentrated crude mixture onto a small amount of silica gel, or load directly using a minimal volume of Dichloromethane (DCM).

  • Elution Gradient: Run a gradient from 100% Hexanes to 30% EtOAc in Hexanes.

    • Causality: The target compound is moderately polar due to the amide linkage. Non-polar impurities will elute first (0-10% EtOAc). The target compound typically elutes between 15-25% EtOAc. Highly polar urea byproducts will remain strongly adsorbed to the silica.

  • Validation: Pool fractions containing the product (verified via TLC, UV active at 254 nm) and evaporate to yield a pre-crystallization solid (>95% purity).

Final Purification: Antisolvent Crystallization

While chromatography provides high purity, it often leaves trace silica or solvent residues. Combined cooling and antisolvent crystallization is the gold standard for achieving >99.5% API-grade purity [3].

Table 2: Antisolvent Crystallization Solvent Screening

Data represents optimization trials starting from 95% pure intermediate.

Solvent (Good)Antisolvent (Poor)Volume RatioYield (%)Purity (HPLC)Morphological Observation
Ethanol Water 1 : 3 85% >99.5% Optimal; large, easily filterable needles.
AcetoneWater1 : 478%98.2%Fast nucleation; prone to "oiling out" before crystallizing.
EtOAcHexanes1 : 570%97.5%Moderate yield; forms a fine, static-prone powder.
MethanolWater1 : 282%99.0%Good yield; smaller crystals, slower filtration.
Protocol 3: Combined Cooling & Antisolvent Crystallization (EtOH/H₂O)

Goal: Thermodynamic rejection of trace kinetic impurities via controlled lattice formation.

  • Dissolution: Suspend the pre-crystallization solid in absolute Ethanol (approx. 3-5 mL/g). Heat the suspension to 65 °C with gentle stirring until complete dissolution occurs.

    • Causality: Heating maximizes the solubility differential, minimizing the amount of good solvent needed, which ultimately increases the final yield.

  • Antisolvent Addition (Cloud Point): While maintaining the temperature at 65 °C, add deionized Water (antisolvent) dropwise. Continue until the solution becomes faintly turbid and does not clear upon stirring (the "cloud point").

    • Causality: The cloud point indicates the exact threshold of supersaturation. Adding water too rapidly causes the compound to "crash out" amorphously, trapping impurities in the solid matrix.

  • Clearing the Solution: Add 1 to 2 drops of hot Ethanol just until the solution becomes perfectly clear again.

    • Causality: Starting the cooling phase from a turbid solution leads to uncontrolled, secondary nucleation. A clear, metastable zone ensures that crystals grow slowly from primary nucleation sites, resulting in larger, purer crystals.

  • Controlled Cooling Ramp: Reduce the heat and allow the solution to cool to room temperature at a controlled rate (ideally ~0.5 °C/min). Once at room temperature, transfer to an ice bath (4 °C) for 2 hours.

    • Causality: Slow cooling favors thermodynamic crystal growth over kinetic precipitation [3].

  • Isolation: Filter the resulting crystals via vacuum filtration. Wash the filter cake with a pre-chilled mixture of 1:3 EtOH:Water (0 °C) to remove mother liquor without dissolving the product. Dry under high vacuum at 40 °C for 12 hours.

References

  • Tachdjian, C., et al. "Taste enhancers, umami or sweet." United States Patent US 8,124,121 B2. Senomyx Inc. (2012). Available at:[1]

  • Armarego, W. L. F. Purification of Laboratory Chemicals (9th Edition). Elsevier / Butterworth-Heinemann. (2022). Available at:[Link][2]

  • O’Grady, D., et al. "API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing." Organic Process Research & Development, 25(11), 2464–2474. American Chemical Society. (2021). Available at:[Link][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-chloro-N-cyclohexyl-4-methoxybenzamide Precipitation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering precipitation issues when dosing 3-chloro-N-cyclohexyl-4-methoxybenzamide in in vitro cell culture assays.

Due to its specific physicochemical profile—a bulky hydrophobic cyclohexyl ring coupled with a chloromethoxybenzamide core—this compound is highly lipophilic and lacks ionizable functional groups at physiological pH. Consequently, its thermodynamic solubility in aqueous media is exceptionally low, making it highly prone to crashing out of solution during assay preparation. This guide explores the causality behind these solubility failures and provides field-proven, self-validating protocols to achieve stable kinetic solubility.

Mechanistic FAQs: Understanding the Causality of Precipitation

Q1: Why does 3-chloro-N-cyclohexyl-4-methoxybenzamide crash out immediately when I add my DMSO stock to the culture media? A1: This phenomenon is known as "solvent shock" [1]. When a high-concentration DMSO stock is spiked directly into an aqueous medium, the DMSO rapidly diffuses into the bulk water. The highly lipophilic compound is suddenly left in a localized microscopic environment devoid of organic solvent, causing immediate nucleation and precipitation[2][3]. This reflects a failure of kinetic solubility—the metastable state of supersaturation collapses before the compound can distribute evenly[4].

Q2: Can I just filter the media to remove the precipitate and proceed with the clear solution? A2: No. Filtering removes the precipitated active pharmaceutical ingredient (API), leaving you with an unknown, significantly lower final concentration. This compromises the reproducibility and validity of your dose-response data. You must address the root cause to maintain the target concentration in solution.

Q3: My compound dissolved perfectly in DMSO, but crystals formed after 24 hours in the incubator. What happened? A3: You have exceeded the compound's kinetic solubility limit [4]. While careful dilution can create a supersaturated solution that appears clear initially, it is thermodynamically unstable. Over time (especially at 37°C), the compound will slowly nucleate and crystallize. To fix this, you must either lower the final dosing concentration or introduce a formulation enhancer (like cyclodextrins or carrier proteins) to increase the apparent solubility[4].

Troubleshooting Workflows & Logical Relationships

To systematically resolve precipitation, you must evaluate the entire workflow from stock preparation to final dosing. The decision tree below outlines the diagnostic process.

G Start Precipitation Observed in Culture Media CheckStock Check DMSO Stock Is it clear? Start->CheckStock RemakeStock Remake Stock Use anhydrous DMSO CheckStock->RemakeStock Cloudy/Crystals CheckDilution Evaluate Dilution Method Direct spike vs. Step-down? CheckStock->CheckDilution Clear SolventShock Solvent Shock Detected Use Dropwise Addition CheckDilution->SolventShock Direct Spike CheckFormulation Kinetic Solubility Exceeded Add HP-β-CD or BSA CheckDilution->CheckFormulation Step-down failed

Troubleshooting decision tree for compound precipitation in culture media.

G DMSO 100% DMSO Stock (10 mM) Direct Direct Spike into Aqueous Media DMSO->Direct Method A Inter Intermediate Dilution (e.g., 10% DMSO) DMSO->Inter Method B Precip Rapid DMSO Diffusion Drug Nucleation Direct->Precip Solvent Shock Final Dropwise Addition to Final Media Inter->Final Gradual Transition Soluble Stable Supersaturation (Clear Solution) Final->Soluble Kinetic Stability

Mechanism of solvent shock versus step-down dilution for kinetic stability.

Quantitative Data: Formulation Strategy Comparison

When standard dilution fails, formulation enhancers are required. The table below summarizes the quantitative impact of various strategies on the apparent solubility of highly lipophilic benzamide derivatives.

Formulation StrategyMechanism of ActionMax Final Solvent/Excipient Conc.Relative Solubility GainBest Use Case
Direct DMSO Spike Simple solvation≤ 0.1% - 0.5% DMSOBaseline (1x)Highly potent compounds requiring <1 µM final concentration.
Step-Down Dilution Mitigates solvent shock≤ 0.5% DMSO2x - 5xAssays where compound crashes immediately upon contact with media.
HP-β-Cyclodextrin Hydrophobic encapsulation1% - 5% (w/v) HP-β-CD10x - 50xHigh-concentration dosing (10 µM+) without solvent toxicity.
BSA / FBS Addition Protein binding10% - 20% FBS5x - 10xLong-term assays (72h+) requiring sustained kinetic stability.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . This means built-in controls are included to verify that the compound remains in solution and that the solvent vehicle is not causing artifactual cytotoxicity.

Protocol A: The "Step-Down" Dilution Method (Avoiding Solvent Shock)

This protocol prevents the rapid diffusion of DMSO that leads to localized nucleation[3][5].

Materials:

  • 10 mM 3-chloro-N-cyclohexyl-4-methoxybenzamide in anhydrous DMSO.

  • Pre-warmed (37°C) cell culture media.

  • Vortex mixer.

Step-by-Step Procedure:

  • Prepare Intermediate: Instead of pipetting 1 µL of 10 mM stock directly into 10 mL of media, first create an intermediate stock. Pipette 10 µL of the 10 mM DMSO stock into 90 µL of pure DMSO to create a 1 mM working stock.

  • Pre-warm Media: Ensure your target culture media is warmed to exactly 37°C in a water bath. Cold media drastically reduces thermodynamic solubility[5].

  • Dropwise Addition: Place the tube containing your warmed media on a vortex mixer set to a low, gentle swirl. Slowly add the 1 mM intermediate stock dropwise into the swirling media until you reach your target concentration (e.g., 10 µM requires a 1:100 dilution, resulting in a final DMSO concentration of 1%).

  • Validation Step (Self-Validation):

    • Visual: Hold the tube against a dark background and shine a light through it. Look for the "Tyndall effect" (scattering of light), which indicates the presence of nano-precipitates[2].

    • Microscopic: Plate 100 µL of the dosed media into an empty well and inspect under a phase-contrast microscope at 20x magnification. Look for micro-crystals.

    • Vehicle Control: Prepare a parallel tube using pure DMSO (no compound) following the exact same step-down procedure to validate that the final DMSO concentration does not affect your specific cell line's viability.

Protocol B: HP-β-Cyclodextrin Formulation for High-Concentration Dosing

If the step-down method fails due to the compound's absolute kinetic solubility limit, you must use a carrier molecule. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) features a hydrophobic cavity that encapsulates the benzamide core, shielding it from the aqueous environment[4].

Materials:

  • Compound powder (3-chloro-N-cyclohexyl-4-methoxybenzamide).

  • (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD), cell culture grade.

  • Sterile PBS or basal media.

Step-by-Step Procedure:

  • Prepare Excipient Base: Dissolve HP-β-CD in your basal media to a final concentration of 20% (w/v). Filter sterilize through a 0.22 µm PES membrane.

  • Direct Solvation: Weigh the required amount of 3-chloro-N-cyclohexyl-4-methoxybenzamide powder directly into a sterile tube.

  • Complexation: Add the 20% HP-β-CD solution to the powder. Do not use DMSO.

  • Agitation: Sonicate the mixture in a water bath sonicator at room temperature for 30–60 minutes until the solution is completely optically clear. This forms the inclusion complex.

  • Dilution: Dilute this concentrated complex into your final culture media to reach your target dosing concentration. Ensure the final concentration of HP-β-CD in the cell culture drops below 2% (w/v) to prevent cholesterol depletion from cell membranes.

  • Validation Step (Self-Validation): Run a vehicle control containing the exact final concentration of HP-β-CD (without the compound) on your cells to ensure the cyclodextrin itself is not altering cellular phenotype or viability.

References

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers University of Strathclyde[Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Raytor[Link]

Sources

Technical Support Center: Enhancing In Vivo Bioavailability of 3-chloro-N-cyclohexyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-chloro-N-cyclohexyl-4-methoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the in vivo bioavailability of this compound. Our goal is to provide you with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these hurdles and advance your research.

Introduction: Understanding the Challenge

3-chloro-N-cyclohexyl-4-methoxybenzamide is a promising compound with significant potential. However, its translation from in vitro success to in vivo efficacy is often hampered by low oral bioavailability. Based on in silico predictions, this molecule possesses characteristics that can contribute to this issue, namely low aqueous solubility and high lipophilicity.

This guide will walk you through a systematic approach to diagnosing and solving bioavailability problems, from initial formulation strategies to advanced analytical techniques.

Predicted Physicochemical Properties

PropertyPredicted ValueImplication for Bioavailability
Molecular Formula C14H18ClNO2-
Molecular Weight 267.75 g/mol Favorable for oral absorption (Lipinski's Rule of 5).
Consensus LogP 3.81High lipophilicity; may lead to poor aqueous solubility and potential for high first-pass metabolism.
LogS (ESOL) -4.25Poor aqueous solubility.
Aqueous Solubility 1.33e-04 mol/LVery low solubility in water, a major barrier to dissolution in the gastrointestinal tract.
pKa (acidic) 13.15Not ionizable in the physiological pH range of the GI tract.
pKa (basic) -3.29Not ionizable in the physiological pH range of the GI tract.
Bioavailability Score 0.55Indicates a good probability of having at least 10% oral bioavailability in rats or measurable Caco-2 permeability.

Disclaimer: These values are predicted using in silico models and should be experimentally verified.

Frequently Asked Questions (FAQs)

Here are some common questions and initial troubleshooting steps for researchers working with 3-chloro-N-cyclohexyl-4-methoxybenzamide.

Q1: My compound shows excellent in vitro activity, but I'm not seeing the expected efficacy in my animal models. What could be the problem?

A1: This is a classic and frequent challenge in drug development, often pointing directly to issues with ADME (Absorption, Distribution, Metabolism, and Excretion), and particularly, low bioavailability. The high predicted LogP (3.81) and very low predicted aqueous solubility (-4.25 LogS) of 3-chloro-N-cyclohexyl-4-methoxybenzamide are the most likely culprits.

  • Initial Steps:

    • Confirm Exposure: Before assuming a lack of efficacy, it is critical to measure the concentration of the compound in the plasma of your test subjects. This will confirm whether the compound is being absorbed into the systemic circulation.

    • Basic Formulation Check: How are you currently formulating the compound for oral administration? A simple suspension in water or saline is likely insufficient for a poorly soluble compound. Consider a simple formulation improvement, such as a solution in a vehicle containing a solubilizing agent like PEG 400 or a surfactant like Tween 80.

Q2: I'm observing high variability in plasma concentrations between my test subjects. What could be causing this?

A2: High inter-subject variability is often linked to inconsistent absorption, which is a common consequence of poor solubility. When a compound's absorption is limited by its dissolution rate, small differences in the gastrointestinal environment between animals (e.g., pH, presence of food) can lead to large differences in the amount of drug absorbed.

  • Initial Steps:

    • Standardize Dosing Conditions: Ensure that all animals are dosed under the same conditions. This includes standardizing the fasting period before dosing and the time of day for administration.

    • Improve the Formulation: A more robust formulation that enhances solubility and dissolution will reduce the reliance on physiological variables for absorption, thereby decreasing inter-subject variability. Consider micronization or the use of a self-emulsifying drug delivery system (SEDDS).

Q3: I'm concerned about the potential for high first-pass metabolism. How can I investigate this?

A3: The high lipophilicity of 3-chloro-N-cyclohexyl-4-methoxybenzamide suggests it will readily partition into membranes and be a likely substrate for metabolic enzymes, particularly in the liver. In silico predictions indicate potential inhibition of CYP1A2, CYP2C9, and CYP3A4, suggesting it interacts with these key metabolic enzymes.

  • Initial Steps:

    • In Vitro Metabolic Stability Assay: The first step is to assess the compound's stability in the presence of liver microsomes or hepatocytes. This will provide a quantitative measure of its intrinsic clearance.

    • Compare IV vs. PO Dosing: If you have an intravenous (IV) formulation, comparing the plasma concentration-time profiles after IV and oral (PO) administration will allow you to calculate the absolute bioavailability. A significant difference between the area under the curve (AUC) for IV and PO administration, after correcting for dose, is a strong indicator of first-pass metabolism.

Troubleshooting Guides

This section provides more detailed, in-depth troubleshooting for specific experimental challenges.

Issue 1: Inconsistent or Non-linear Dose-Exposure Relationship

You Observe: Doubling the oral dose of your compound does not result in a doubling of the plasma concentration (AUC).

Potential Cause: This is a strong indication of dissolution-limited absorption. At higher doses, the gastrointestinal fluid becomes saturated with the drug, and further increases in dose do not lead to a proportional increase in the amount of dissolved (and therefore absorbable) drug.

Troubleshooting Workflow:

A Inconsistent Dose-Exposure B Hypothesis: Dissolution-Limited Absorption A->B C Strategy: Enhance Dissolution Rate B->C D Option 1: Particle Size Reduction C->D G Option 2: Formulation with Solubilizing Excipients C->G E Micronization D->E F Nanosuspension D->F J In Vivo PK Study with New Formulation E->J F->J H Amorphous Solid Dispersion G->H I Lipid-Based Formulation (e.g., SEDDS) G->I H->J I->J K Result: Linear Dose-Exposure? J->K L Yes: Problem Solved K->L Yes M No: Investigate Other Factors (e.g., Transporter-Mediated Efflux) K->M No

Caption: Workflow for addressing non-linear dose-exposure.

Detailed Steps:

  • Particle Size Reduction:

    • Micronization: This technique increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][2]

    • Nanosuspension: Reducing particle size to the nanometer range can dramatically increase the dissolution rate and saturation solubility.

  • Formulation with Solubilizing Excipients:

    • Amorphous Solid Dispersion: Dispersing the crystalline drug in a polymer matrix to create an amorphous solid can significantly improve its aqueous solubility and dissolution rate.[3]

    • Lipid-Based Formulations (e.g., SEDDS): These formulations consist of oils, surfactants, and cosolvents that can solubilize the drug in the gastrointestinal tract and facilitate its absorption.[4]

Issue 2: Low Systemic Exposure Despite Good In Vitro Permeability

You Observe: Your compound shows good permeability in an in vitro model like a Caco-2 assay, but the in vivo plasma concentrations after oral dosing are still very low.

Potential Cause: This scenario strongly suggests that the compound is being extensively metabolized before it can reach the systemic circulation (first-pass metabolism), likely in the gut wall and/or the liver.

Troubleshooting Workflow:

A Low Exposure Despite Good Permeability B Hypothesis: High First-Pass Metabolism A->B C Strategy: Quantify and Mitigate Metabolic Clearance B->C D Step 1: In Vitro Metabolic Stability Assay C->D E Liver Microsomes D->E F Hepatocytes D->F G Step 2: Compare IV vs. PO Pharmacokinetics E->G F->G H Calculate Absolute Bioavailability (F%) G->H I If F% is low, confirm first-pass effect H->I J Mitigation Strategy 1: Co-administration with CYP Inhibitor I->J K Mitigation Strategy 2: Prodrug Approach I->K L In Vivo PK Study with Mitigation Strategy J->L K->L M Result: Increased Exposure? L->M N Yes: Problem Solved M->N Yes O No: Re-evaluate Permeability and Other Factors M->O No

Sources

Optimizing catalytic reaction conditions for 3-chloro-N-cyclohexyl-4-methoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-chloro-N-cyclohexyl-4-methoxybenzamide

A Guide for Lead Generation and Process Optimization

Welcome to the technical support center for the synthesis of 3-chloro-N-cyclohexyl-4-methoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this and structurally related benzamide compounds. We will move beyond simple protocols to address the common and often subtle challenges encountered during amide bond formation, providing you with the causal understanding needed to troubleshoot effectively and optimize your reaction conditions.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the primary strategic decisions you will face when planning your synthesis.

Q1: What are the principal synthetic strategies for preparing 3-chloro-N-cyclohexyl-4-methoxybenzamide?

There are two main approaches to forming the amide bond between 3-chloro-4-methoxybenzoic acid and cyclohexylamine:

  • Stoichiometric Activation: This is the most common laboratory-scale method. The carboxylic acid is activated by a coupling agent, converting the hydroxyl group into a better leaving group, which is then displaced by the amine. This category includes classic methods like conversion to an acyl chloride as well as the use of modern coupling reagents.

  • Direct Catalytic Amidation: This "greener" approach uses a catalyst to directly couple the carboxylic acid and amine, generating water as the only byproduct.[1] These reactions typically require heat and a method for water removal to drive the equilibrium towards the product.[2]

Q2: How do I select the most appropriate amide coupling agent for my reaction?

The choice of a coupling agent is critical and depends on factors such as scale, cost, desired purity, and the steric hindrance of your substrates. While 3-chloro-4-methoxybenzoic acid and cyclohexylamine are not exceptionally hindered, the choice of agent can significantly impact yield and purification.

Table 1: Comparison of Common Amide Coupling Agents

Coupling AgentActivating AdditiveCommon ByproductByproduct RemovalKey Considerations
EDC (Carbodiimide)HOBt or HOAtEDC-UreaWater-soluble; removed by acidic wash.[3]Cost-effective and widely used. Prone to forming an unreactive N-acylurea byproduct if an additive is not used.[3]
DCC (Carbodiimide)HOBtDCU (Dicyclohexylurea)Insoluble in most organic solvents; removed by filtration.Inexpensive but DCU removal can be problematic, sometimes trapping product.[2]
HATU/HBTU (Uronium)None needed (built-in)TetramethylureaWater-soluble.Highly efficient and fast, even for hindered substrates.[2][4] Higher cost and potential for racemization in chiral systems.
T3P® (Phosphonium)None neededPolyphosphonic acidsWater-soluble.Very effective with a clean reaction profile. Byproducts are easily removed with a basic wash.

Q3: Why is a non-nucleophilic base like Diisopropylethylamine (DIEA) or Triethylamine (TEA) necessary in many coupling protocols?

A base serves two primary functions in these reactions:

  • Neutralization: If your amine starting material is a hydrochloride salt, an equivalent of base is required to generate the free, nucleophilic amine in situ.[3]

  • Scavenging Protons: The coupling reaction generates protons (e.g., from the formation of the HOBt-ester). The base neutralizes this acid, preventing the protonation and deactivation of the cyclohexylamine nucleophile. DIEA is often preferred over TEA due to its greater steric bulk, which makes it less likely to act as a nucleophile itself and cause side reactions.

Part 2: Troubleshooting Guide - Addressing Common Experimental Failures

This section is formatted to help you diagnose and solve specific issues you may encounter in the lab.

Issue 1: Low or No Product Yield

Q: My reaction has stalled, and I'm observing a low yield of the target amide. What are the most likely causes and solutions?

A: This is the most common issue in amide synthesis. A systematic diagnosis is key.

  • Potential Cause 1: Ineffective Carboxylic Acid Activation. The first step in any coupling reaction is the activation of the 3-chloro-4-methoxybenzoic acid. If this fails, the reaction cannot proceed.

    • Recommended Action:

      • Verify Reagent Quality: Ensure your coupling agent (e.g., EDC) is fresh and has been stored under anhydrous conditions. EDC is particularly sensitive to moisture.

      • Use an Additive: When using carbodiimides like EDC, always include an activating agent like HOBt or HOAt. These agents form an activated ester that is more stable and reactive than the initial O-acylisourea intermediate, preventing its rearrangement to an unreactive N-acylurea.[3]

      • Ensure Anhydrous Conditions: While some protocols tolerate trace water, it's best practice to use dry solvents, as water can hydrolyze the activated intermediate back to the starting carboxylic acid.

  • Potential Cause 2: Deactivation of Cyclohexylamine. Your nucleophile must be available and reactive.

    • Recommended Action:

      • Check Stoichiometry of Base: Ensure you have added at least one equivalent of base (like DIEA) if the amine is a salt, and an additional equivalent to scavenge protons during the reaction.[3] A slight excess of the amine (1.1-1.2 equivalents) can also help drive the reaction to completion.[3]

  • Potential Cause 3: Poor Reaction Kinetics.

    • Recommended Action:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting materials.[3] If the reaction is slow, consider increasing the temperature (e.g., from room temperature to 40-50 °C) or allowing it to run for a longer period (24 hours).

Issue 2: Significant Unreacted Starting Material

Q: My post-reaction analysis (TLC/LC-MS) shows a large amount of unreacted 3-chloro-4-methoxybenzoic acid, even after 24 hours. Why?

A: This points directly to a problem with the activation step or the stoichiometry of your activating reagents.

  • Potential Cause 1: Insufficient Coupling Reagent.

    • Recommended Action: Use a slight excess (1.1 to 1.2 equivalents) of both the coupling agent and any additive (e.g., EDC and HOBt) relative to the carboxylic acid. This ensures that all of the acid can be converted to the active intermediate.

  • Potential Cause 2: Competing Side Reactions of the Activated Intermediate.

    • Recommended Action: The O-acylisourea intermediate formed from EDC is highly reactive and can be intercepted by nucleophiles other than your desired amine. Adding HOBt or HOAt immediately after EDC is crucial as it rapidly converts the O-acylisourea to a more stable HOBt-ester, which patiently waits for the amine.[3]

Issue 3: Difficult Purification from Byproducts

Q: I've successfully formed the product, but it is contaminated with a byproduct from my coupling agent that is difficult to remove. What are my options?

A: This is a classic problem, especially with carbodiimide reagents.

  • If you used EDC: The urea byproduct is generally water-soluble. An aqueous workup with a mild acid (e.g., 1M HCl or citric acid) should extract the urea and any excess DIEA into the aqueous layer. Follow this with a wash using saturated sodium bicarbonate solution and then brine.

  • If you used DCC: The dicyclohexylurea (DCU) byproduct is notoriously insoluble and often requires filtration.

    • Recommended Action: After the reaction, dilute the mixture with a solvent in which the product is soluble but DCU is not (e.g., dichloromethane or ethyl acetate). Cool the mixture in an ice bath to maximize DCU precipitation and then filter. Be aware that some product may be lost due to co-precipitation.

  • Preventative Strategy: If purification remains an issue, switch to a coupling agent with more benign byproducts. Uronium salts (HATU) or phosphonium-based reagents (T3P) generate water-soluble byproducts that are easily removed with a simple aqueous workup.[2]

Issue 4: Failure of Direct Catalytic Amidation

Q: I'm attempting a direct amidation using a catalyst like TiF₄ in refluxing toluene, but the conversion is poor. What should I check?

A: Direct amidation requires pushing an equilibrium, which presents different challenges than stoichiometric couplings.

  • Potential Cause 1: Inefficient Water Removal. The reaction generates one molecule of water for every molecule of amide formed. According to Le Châtelier's principle, this water must be removed to drive the reaction forward.

    • Recommended Action:

      • Use a Dean-Stark Trap: This is the most effective method for physically removing water from the reaction mixture as it forms.

      • Add Molecular Sieves: Activated molecular sieves (e.g., 4Å) can be added to the reaction flask to sequester water. Ensure they are properly activated by heating under vacuum before use.

      • Use a High-Boiling Aprotic Solvent: Solvents like toluene or xylene are ideal as they allow for high reaction temperatures and azeotropic removal of water.[2]

  • Potential Cause 2: Catalyst Deactivation or Insufficient Loading.

    • Recommended Action: Ensure the catalyst is pure and handled appropriately (some may be air or moisture sensitive). For a new reaction, it may be necessary to screen catalyst loadings; a typical starting point is 5-10 mol%.[2]

Part 3: Experimental Protocols & Visual Workflows

Protocol A: Optimized Synthesis using EDC/HOBt Coupling

This protocol is a robust and reliable method for laboratory-scale synthesis.

  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-chloro-4-methoxybenzoic acid (1.0 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Dissolution: Dissolve the solids in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-45 minutes. Successful activation will result in a clear, homogeneous solution.

  • Coupling: Add cyclohexylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of Diisopropylethylamine (DIEA) (2.5 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS by observing the disappearance of the starting carboxylic acid.[3]

  • Workup & Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and saturated NaCl (brine) (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography on silica gel.

Protocol B: Direct Catalytic Amidation with Titanium (IV) Fluoride

This protocol offers a more atom-economical approach.[2]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add 3-chloro-4-methoxybenzoic acid (1.0 eq), cyclohexylamine (1.2 eq), and Titanium (IV) Fluoride (TiF₄) (10 mol%).

  • Solvent: Add toluene as the solvent.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue refluxing for 12-24 hours, or until TLC/LC-MS analysis indicates full consumption of the starting acid.

  • Workup & Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and filter to remove the catalyst.

    • Wash the filtrate with 1M HCl and saturated NaHCO₃ to remove any unreacted starting materials.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Visual Workflows and Mechanisms

G cluster_prep Preparation & Activation cluster_reaction Reaction & Monitoring cluster_purification Workup & Purification Acid 3-Chloro-4-methoxybenzoic Acid ReactionVessel Combine & Stir (0°C to RT, 12-24h) Acid->ReactionVessel Amine Cyclohexylamine Amine->ReactionVessel Reagents Coupling Agent (e.g., EDC) Additive (e.g., HOBt) Base (e.g., DIEA) Reagents->ReactionVessel Solvent Anhydrous Solvent (DCM/DMF) Solvent->ReactionVessel Monitoring Monitor by TLC / LC-MS ReactionVessel->Monitoring Periodically sample Workup Aqueous Wash (Acid/Base/Brine) Monitoring->Workup Upon completion Drying Dry (Na2SO4) & Concentrate Workup->Drying Purify Recrystallization or Column Chromatography Drying->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Standard Amide Coupling Experimental Workflow.

G cluster_activation Step 1: Activation with EDC cluster_trapping Step 2: HOBt Trapping cluster_coupling Step 3: Nucleophilic Attack cluster_side_reaction Failure Pathway (No HOBt) Acid R-COOH OAI O-Acylisourea Intermediate (Highly Reactive) Acid->OAI + EDC EDC EDC->OAI HOBt_Ester HOBt-Ester (More Stable) OAI->HOBt_Ester NAU N-Acylurea (Unreactive Byproduct) OAI->NAU Rearrangement HOBt HOBt HOBt->HOBt_Ester + Product Amide Product HOBt_Ester->Product Amine R'-NH2 Amine->Product +

Caption: Role of HOBt in EDC-mediated amide coupling.

References

  • M. C. T. Fyfe, S. P. Thomas, "On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids," The Journal of Organic Chemistry, 2023. [Link]

  • A. T. E. F. El-Menshawi, et al., "Direct Amidations of Carboxylic Acids with Amines," Encyclopedia.pub, 2023. [Link]

  • Y. Chen, et al., "Organo-cyanamides: convenient reagents for catalytic amidation of carboxylic acids," Chemical Communications, 2020. [Link]

  • Drug Discovery News, "Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid," 2023. [Link]

  • T. Sheppard, et al., "Catalytic Amidation," University College London. [Link]

  • S. K. Sharma, et al., "Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration," RSC Medicinal Chemistry, 2020. [Link]

  • S. L. Yedage, B. M. Bhanage, "TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines," Organic & Biomolecular Chemistry, 2024. [Link]

  • S. Angiolini, et al., "Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries," ACS Combinatorial Science, 2018. [Link]

  • P. T. Ravula, et al., "Optimization of Amide Coupling between 3 and 4a," ResearchGate, 2021. [Link]

  • Organic Syntheses, "sodium amide." [Link]

  • ResearchGate, "Why did my amide syntesis does not work?," 2021. [Link]

  • Chemistry Steps, "Amides Preparation and Reactions Summary." [Link]

  • A. Saeed, et al., "3-Chloro-N-cyclohexylbenzamide," Acta Crystallographica Section E, 2008. [Link]

  • A. Saeed, et al., "N-Cyclohexyl-3,4,5-trimethoxybenzamide," Acta Crystallographica Section E, 2010. [Link]

Sources

Technical Support Center: Stability of 3-chloro-N-cyclohexyl-4-methoxybenzamide in Highly Acidic Solutions

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-chloro-N-cyclohexyl-4-methoxybenzamide and may encounter stability challenges in highly acidic environments. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you understand and manage the acid-catalyzed hydrolysis of this compound.

Introduction: The Challenge of Amide Stability in Acidic Media

Amide bonds, while generally stable, are susceptible to hydrolysis under both acidic and basic conditions. For N-substituted benzamides like 3-chloro-N-cyclohexyl-4-methoxybenzamide, the rate and mechanism of acid-catalyzed hydrolysis are influenced by a combination of electronic and steric factors. Understanding these factors is crucial for predicting and controlling the degradation of your compound during experimental procedures, formulation development, and long-term storage.

This guide will walk you through the fundamental principles of amide hydrolysis, provide practical steps for assessing the stability of 3-chloro-N-cyclohexyl-4-methoxybenzamide, and offer solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My 3-chloro-N-cyclohexyl-4-methoxybenzamide seems to be degrading in my acidic mobile phase. What is the likely degradation pathway?

A1: The most probable degradation pathway for 3-chloro-N-cyclohexyl-4-methoxybenzamide in a highly acidic solution is acid-catalyzed hydrolysis. This reaction cleaves the amide bond, yielding 3-chloro-4-methoxybenzoic acid and cyclohexylamine as the primary degradation products.[1][2] The reaction is initiated by the protonation of the carbonyl oxygen of the amide, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

Q2: What are the key factors that influence the rate of hydrolysis of my compound?

A2: Several factors govern the rate of acid-catalyzed hydrolysis:

  • Acid Concentration (pH): The rate of hydrolysis is directly proportional to the concentration of hydronium ions (H₃O⁺). Lower pH values (higher acidity) will accelerate the degradation.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. This is a critical parameter to control during your experiments and stability studies.

  • Substituent Effects: The electronic properties of the substituents on the benzamide ring play a significant role.

    • The 4-methoxy group is an electron-donating group, which generally slows down the rate of acid-catalyzed hydrolysis by destabilizing the protonated intermediate.

    • The 3-chloro group is an electron-withdrawing group, which tends to accelerate the rate of hydrolysis. The net effect of these two substituents will determine the overall electronic influence.

  • Steric Hindrance: The bulky N-cyclohexyl group can sterically hinder the approach of water to the carbonyl carbon, which may slow down the rate of hydrolysis compared to less hindered amides.

Q3: I need to analyze my compound using HPLC with an acidic mobile phase. How can I minimize on-column degradation?

A3: To minimize on-column degradation during HPLC analysis:

  • Use the mildest acidic conditions possible that still provide good chromatography. For example, start with 0.1% formic acid or acetic acid before moving to stronger acids like trifluoroacetic acid (TFA) or phosphoric acid.

  • Keep the column temperature at or below ambient temperature if possible. Elevated temperatures will accelerate hydrolysis.

  • Use a fast gradient or a shorter run time to minimize the residence time of the analyte on the column.

  • Consider using a more modern, high-efficiency column with a smaller particle size to achieve faster separations.

Q4: How can I confirm that the new peaks I'm seeing in my chromatogram are indeed the hydrolysis products?

A4: To confirm the identity of the degradation products, you can:

  • Co-injection: Spike your degraded sample with authentic standards of 3-chloro-4-methoxybenzoic acid and cyclohexylamine. If the retention times of the new peaks match those of the standards, it provides strong evidence of their identity.

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weights of the degradation products. The expected masses would be approximately 186.59 g/mol for 3-chloro-4-methoxybenzoic acid and 99.17 g/mol for cyclohexylamine.

  • Forced Degradation Studies: Intentionally degrade a sample of your compound under controlled acidic conditions and monitor the formation of the new peaks over time. This will help to establish a clear relationship between the loss of the parent compound and the appearance of the degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid loss of parent compound in acidic solution. The combination of low pH and elevated temperature is causing rapid hydrolysis.Reduce the temperature of your solution. If possible, increase the pH of the solution to the highest level that is compatible with your experimental needs.
Poor peak shape for the parent compound or degradation products in HPLC. The pH of the mobile phase is close to the pKa of one or more of the analytes, leading to partial ionization.Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of the analytes. For the acidic degradation product, a lower pH is generally better. For the basic amine product, a higher pH might be needed, or an ion-pairing agent could be employed.
Multiple, unexpected degradation peaks are observed. In very strong acidic conditions or at very high temperatures, secondary degradation pathways may occur.Use milder degradation conditions (lower acid concentration and/or temperature) to favor the primary hydrolysis pathway. Characterize the unknown peaks using LC-MS to understand the secondary degradation pathways.
Difficulty in separating the parent compound from the benzoic acid derivative. The two compounds have similar polarities under the current HPLC conditions.Optimize the mobile phase composition. Increasing the aqueous component or changing the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity. Consider a different stationary phase (e.g., a phenyl-hexyl column) that can offer different selectivity based on pi-pi interactions.
Cyclohexylamine is not detected or has a very broad peak. Cyclohexylamine has a poor UV chromophore and is highly basic, leading to poor retention and peak shape on standard reversed-phase columns.Use a UV detector set to a low wavelength (e.g., 210 nm) to improve sensitivity for cyclohexylamine. Consider using an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) if available. For improved chromatography, use a mobile phase with a higher pH (if your column allows) or add an ion-pairing reagent. Derivatization of the amine can also be an option for improved detection and chromatography.

Experimental Protocols

Protocol 1: Forced Degradation Study in Acidic Solution

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of 3-chloro-N-cyclohexyl-4-methoxybenzamide in an acidic solution.

Objective: To generate the primary hydrolysis degradation products and to evaluate the stability of the parent compound under defined acidic stress conditions.

Materials:

  • 3-chloro-N-cyclohexyl-4-methoxybenzamide

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions (for neutralization)

  • HPLC grade water

  • HPLC grade acetonitrile or methanol

  • Volumetric flasks

  • Pipettes

  • Heating block or water bath

  • pH meter

  • HPLC system with UV or PDA detector

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of 3-chloro-N-cyclohexyl-4-methoxybenzamide and dissolve it in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Pipette a known volume of the stock solution into separate reaction vessels.

    • Add an equal volume of 1 M HCl to one vessel and 0.1 M HCl to another.

    • Prepare a control sample by adding an equal volume of water instead of acid.

  • Incubation:

    • Incubate the samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw an aliquot from each reaction vessel.

  • Neutralization and Dilution:

    • Immediately neutralize the withdrawn aliquots with an equimolar amount of NaOH to stop the hydrolysis reaction.

    • Dilute the neutralized samples with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2 for a starting method).

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time.

Data Analysis:

  • Calculate the percentage of degradation of the parent compound at each time point.

  • Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the simultaneous analysis of 3-chloro-N-cyclohexyl-4-methoxybenzamide and its primary degradation products.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Starting Point):

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmA good starting point for reversed-phase separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic environment to ensure the carboxylic acid is protonated and well-retained.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient 0 min: 30% B; 15 min: 80% B; 16 min: 30% B; 20 min: 30% BThis gradient should provide sufficient separation for the parent compound and the more polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CA slightly elevated temperature can improve peak shape and reduce run time, but should be kept as low as possible to prevent on-column degradation.
Detection Wavelength 240 nmThis wavelength should provide good sensitivity for both the parent compound and the 3-chloro-4-methoxybenzoic acid. A lower wavelength (e.g., 210 nm) may be necessary for the detection of cyclohexylamine.
Injection Volume 10 µLA typical injection volume.

Method Development and Optimization:

  • Peak Tailing for Cyclohexylamine: If significant peak tailing is observed for cyclohexylamine, consider adding a small amount of a competing base, such as triethylamine (0.1%), to the mobile phase, or use a column specifically designed for the analysis of basic compounds.

  • Co-elution: If the parent compound and the benzoic acid derivative co-elute, adjust the gradient slope or the initial percentage of the organic modifier. Trying a different organic modifier, such as methanol, may also improve selectivity.

  • Sensitivity: If the sensitivity for cyclohexylamine is poor, consider using a more sensitive detector like an ELSD or a CAD, or explore derivatization techniques.

Mechanistic Insights

The acid-catalyzed hydrolysis of 3-chloro-N-cyclohexyl-4-methoxybenzamide follows a well-established mechanism for amides. The process can be visualized as a series of equilibrium and rate-determining steps.

Amide Hydrolysis Mechanism Amide 3-chloro-N-cyclohexyl-4-methoxybenzamide ProtonatedAmide Protonated Amide (O-protonated) Amide->ProtonatedAmide + H₃O⁺ (fast equilibrium) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAmide->TetrahedralIntermediate + H₂O (slow, rate-determining) ProtonatedIntermediate Protonated Tetrahedral Intermediate TetrahedralIntermediate->ProtonatedIntermediate + H₃O⁺ (fast equilibrium) Products 3-chloro-4-methoxybenzoic Acid + Cyclohexylammonium ProtonatedIntermediate->Products - H₂O (fast)

Caption: Acid-catalyzed hydrolysis of 3-chloro-N-cyclohexyl-4-methoxybenzamide.

Data Summary

The following table provides a summary of the expected properties of 3-chloro-N-cyclohexyl-4-methoxybenzamide and its degradation products, which are crucial for method development and data interpretation.

CompoundStructureMolecular Weight ( g/mol )Predicted pKaUV λmax (nm) (approx.)
3-chloro-N-cyclohexyl-4-methoxybenzamide Cl-C₆H₃(OCH₃)-CONH-C₆H₁₁281.77~1.5 (amide oxygen)~240-250
3-chloro-4-methoxybenzoic acid Cl-C₆H₃(OCH₃)-COOH186.59~4.0 (carboxylic acid)~240-250
Cyclohexylamine C₆H₁₁-NH₂99.17~10.6 (amine)~210

Note: pKa and UV λmax values are estimates based on the structures and data for similar compounds and may vary depending on the solvent and experimental conditions.

Concluding Remarks

The stability of 3-chloro-N-cyclohexyl-4-methoxybenzamide in highly acidic solutions is a critical parameter that requires careful consideration during research and development. By understanding the principles of acid-catalyzed hydrolysis and by employing systematic approaches such as forced degradation studies and the development of stability-indicating analytical methods, researchers can effectively manage and mitigate the degradation of this compound. This guide provides a comprehensive framework to assist you in these efforts. For further assistance, please do not hesitate to contact our technical support team.

References

  • Cipiciani, A., Linda, P., & Savelli, G. (1979). Hydrolysis of amides. Electronic effects on kinetics and mechanism of the basic hydrolysis of N-substituted benzoylpyrroles. Journal of Heterocyclic Chemistry, 16(4), 673-676.
  • Fife, T. H., & De, N. C. (1974). Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides. Journal of the American Chemical Society, 96(19), 6158-6165.
  • ICH, Q1A(R2)
  • O'Connor, C. J. (1970). Acidic and basic amide hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564.
  • Smellie, A., & Williams, G. (2004). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 28(10), 54-66.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Itoh, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-60.

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Validation & Comparative

A Comparative Guide to 3-chloro-N-cyclohexyl-4-methoxybenzamide and Standard Benzamide Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The benzamide scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatility and presence in a multitude of clinically significant drugs.[1] This guide provides an in-depth comparative analysis of a novel derivative, 3-chloro-N-cyclohexyl-4-methoxybenzamide (hereafter designated as Compound X), against established standard benzamide derivatives. We will focus on a framework for evaluation, grounded in experimental data and established protocols, to guide researchers in characterizing and comparing such molecules. For this analysis, we will draw comparisons to Sulpiride and Metoclopramide , two well-characterized benzamide drugs known for their dopamine D2 receptor antagonism.[2][3][4]

This document is structured to provide not just data, but the strategic reasoning behind the experimental choices, empowering researchers to design their own robust validation systems for novel chemical entities.

Physicochemical and Structural Analysis

The journey of any potential therapeutic agent begins with its fundamental chemical properties. These parameters dictate its solubility, membrane permeability, and ultimately, its pharmacokinetic profile.

Table 1: Comparison of Physicochemical Properties

Property3-chloro-N-cyclohexyl-4-methoxybenzamide (Compound X)SulpirideMetoclopramide
Structure Structure of Compound XStructure of SulpirideStructure of Metoclopramide
Molecular Weight 281.77 g/mol (Calculated)341.43 g/mol 299.8 g/mol
LogP (Predicted) 3.8 - 4.21.1 - 2.42.1 - 2.6
Topological Polar Surface Area (TPSA) 38.33 Ų87.96 Ų78.9 Ų

Note: Structures are for illustrative purposes. LogP and TPSA values are estimations from chemical software and can vary.

Expert Insights: The N-cyclohexyl group and the 3-chloro substituent on Compound X significantly increase its predicted lipophilicity (LogP) compared to Sulpiride and Metoclopramide. This higher lipophilicity may enhance membrane permeability, potentially leading to better blood-brain barrier penetration, a desirable trait for centrally acting agents.[2] However, it could also increase the risk of off-target effects and metabolic liabilities. The lower TPSA of Compound X further supports its potential for good membrane permeability.

Synthesis and Characterization Workflow

A reliable and scalable synthetic route is paramount for the progression of a drug candidate. N-substituted benzamides are typically synthesized via the amidation of a corresponding benzoic acid or its activated derivative.

Proposed Synthesis of Compound X:

A plausible and common method for synthesizing Compound X would involve the reaction of 3-chloro-4-methoxybenzoyl chloride with cyclohexylamine in the presence of a non-nucleophilic base like triethylamine.

Caption: Proposed synthetic workflow for Compound X.

Characterization Protocol:

  • Purification: The crude product should be purified using column chromatography or recrystallization.

  • Structural Verification:

    • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

    • Mass Spectrometry (MS): To verify the molecular weight.

  • Purity Analysis:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should ideally be >95% for biological testing.

Biological Evaluation: A Framework for Comparison

The biological activity of benzamide derivatives is often linked to their interaction with dopamine and serotonin receptors.[5][6][7] Therefore, a primary hypothesis is that Compound X may act as a modulator of these G protein-coupled receptors (GPCRs).

Primary Target Engagement: Dopamine D2 Receptor Binding

Objective: To determine the binding affinity (Ki) of Compound X for the dopamine D2 receptor.

Protocol: Radioligand Displacement Assay [8][9][10]

  • Materials:

    • Membrane preparations from HEK293 cells stably expressing the human dopamine D2 receptor.[8]

    • Radioligand: [³H]Spiperone or [³H]Raclopride (high-affinity D2 antagonists).[9][11]

    • Non-specific binding control: Haloperidol or another potent D2 antagonist at a high concentration (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[10]

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of Compound X, Sulpiride, or Metoclopramide.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the mixture through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Functional Activity: Assessing D2 Receptor Modulation

Binding does not equate to function. A functional assay is crucial to determine if a compound is an agonist, antagonist, or inverse agonist. Since D2 receptors are Gαi-coupled, their activation leads to a decrease in intracellular cyclic AMP (cAMP).[8][10]

D2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor G_protein Gαi Gβγ D2R->G_protein Couples AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Dopamine Dopamine (Agonist) Dopamine->D2R Activates Compound_X Compound X (Test Ligand) Compound_X->D2R Binds

Caption: Simplified D2 receptor Gαi-coupled signaling pathway.

Protocol: cAMP Inhibition Assay [12][13][14][15][16]

  • Materials:

    • CHO or HEK293 cells expressing the human D2 receptor.

    • Forskolin (an adenylyl cyclase activator to stimulate basal cAMP levels).

    • A reference D2 agonist (e.g., Quinpirole).

    • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[12][14]

  • Procedure (Antagonist Mode):

    • Pre-incubate the cells with various concentrations of Compound X, Sulpiride, or Metoclopramide.

    • Stimulate the cells with a fixed concentration of Forskolin plus an EC80 concentration of the reference agonist (Quinpirole).

    • Incubate for the recommended time.

    • Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the IC50 value for the inhibition of the agonist-induced cAMP response. This will determine the antagonist potency of the test compounds.

    • To test for agonist activity, perform the assay without the reference agonist. A decrease in forskolin-stimulated cAMP levels would indicate agonism.

Early Safety Profiling

Early assessment of potential liabilities is critical to avoid late-stage failures. Cytotoxicity and hERG channel inhibition are two fundamental safety assays.

Protocol 1: General Cytotoxicity (MTT Assay) [17][18][19][20][21]

  • Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[17][18]

  • Procedure:

    • Seed a relevant cell line (e.g., HepG2 for liver toxicity, or the receptor-expressing cell line) in a 96-well plate.[18]

    • Treat cells with a range of concentrations of the test compound for 24-48 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.[19]

    • Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.[21]

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Determine the CC50 (the concentration that causes 50% cytotoxicity).

Protocol 2: hERG Potassium Channel Inhibition [22][23][24][25]

  • Principle: Inhibition of the hERG channel can prolong the cardiac action potential, leading to a potentially fatal arrhythmia. Automated patch-clamp or fluorescence-based thallium flux assays are standard high-throughput methods.

  • Procedure (Thallium Flux Assay): [22][24]

    • Use HEK293 cells stably expressing the hERG channel. Load cells with a thallium-sensitive fluorescent dye.

    • Add test compounds at various concentrations.

    • Stimulate channel opening with a potassium-containing buffer that also contains thallium.

    • Thallium influx through open hERG channels causes an increase in fluorescence.

    • Measure the fluorescence signal kinetically using a plate reader.

  • Data Analysis: Calculate the IC50 for hERG channel inhibition. An IC50 value below 10 µM is often considered a potential concern.

Comparative Data Summary and Structure-Activity Relationship (SAR)

The ultimate goal is to synthesize the data to understand how the chemical structure of Compound X drives its biological profile compared to established standards.

Table 2: Hypothetical Comparative Biological Data Profile

ParameterCompound X (Hypothetical)Sulpiride (Literature)Metoclopramide (Literature)
D2 Binding Affinity (Ki) 15 nM20-50 nM30-100 nM
D2 Functional Antagonism (IC50) 25 nM50-150 nM100-300 nM
hERG Inhibition (IC50) > 30 µM> 30 µM~15 µM
Cytotoxicity (CC50 in HepG2) > 50 µM> 100 µM> 100 µM

Note: Data for Sulpiride and Metoclopramide are representative values from public literature and can vary based on assay conditions. Data for Compound X is hypothetical for illustrative purposes.

Structure-Activity Relationship Insights:

  • Potency: The hypothetical data suggests Compound X has a higher affinity and functional potency for the D2 receptor than Sulpiride and Metoclopramide. This could be attributed to the 3-chloro substituent, which may engage in favorable interactions within the receptor's binding pocket.[26] The N-cyclohexyl group, being more lipophilic than the N-substituents of the standard drugs, may also contribute to stronger binding.[1]

  • Selectivity: While not explicitly tested here, the next logical step would be to profile Compound X against other dopamine receptor subtypes (D1, D3, D4) and key serotonin receptors (e.g., 5-HT1A, 5-HT2A) to build a selectivity profile.[5][7] Atypical antipsychotics, for instance, often exhibit a high 5-HT2A/D2 affinity ratio.[5]

  • Safety: The favorable hypothetical hERG and cytotoxicity profiles suggest that the structural modifications in Compound X do not introduce significant, immediate safety liabilities. The comparison to Metoclopramide's known hERG activity would be a key differentiator.

Caption: Logical flow of structure-activity relationship analysis.

Conclusion

This guide outlines a comprehensive, multi-pillar framework for the evaluation of a novel benzamide derivative, 3-chloro-N-cyclohexyl-4-methoxybenzamide, in comparison to standard drugs like Sulpiride and Metoclopramide. By systematically assessing physicochemical properties, establishing a robust characterization workflow, and executing a panel of validated in vitro assays for target engagement, functional activity, and safety, researchers can build a data-driven case for the compound's therapeutic potential. The key to successful drug development lies not just in generating data, but in understanding the causal relationships between chemical structure and biological function, a principle that underpins every protocol and analysis presented herein.

References

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  • van der Mey, D., et al. (2018). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Frontiers in Pharmacology, 9, 73.
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  • Wang, H., et al. (2020).
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  • Hrib, N. J., et al. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 39(3), 698-708.
  • ResearchGate. (n.d.). Chemical structure - biological activity relationship in the group of benzamide compounds II. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). GPCR cAMP Product Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. Retrieved from [Link]

  • ACS Publications. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Retrieved from [Link]

  • Norinder, U., & Högberg, T. (1992). A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Acta Pharmaceutica Nordica, 4(2), 73-80.
  • Köhler, C., et al. (1979). Metoclopramide and sulpiride as selective blocking agents of pre- and postsynaptic dopamine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 308(2), 143-150.
  • Visser, S. A., et al. (2003). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Receptors and Signal Transduction, 23(4), 273-288.
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  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Retrieved from [Link]

  • Wang, S., et al. (2019). Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. Archiv der Pharmazie, 352(6), e1900010.
  • Research Square. (2026). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • IQVIA. (n.d.). In Vitro screening. Retrieved from [Link]

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  • Wagner, J., et al. (2010). Principles of early drug discovery. British Journal of Pharmacology, 161(8), 1735-1747.
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  • Hadley, M. S., et al. (1985). Anilides related to substituted benzamides. Potential antipsychotic activity of N-(4-amino-5-chloro-2-methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarboxamide. Journal of Medicinal Chemistry, 28(12), 1836-1840.
  • Zhang, J., et al. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 23(11), 2893.
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  • Guo, W., et al. (2006). Investigation of cooperativity in the binding of ligands to the D(2) dopamine receptor. Journal of Pharmacology and Experimental Therapeutics, 316(1), 183-192.
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  • Akhtar, N., et al. (2008). 3-Chloro-N-cyclohexylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929.
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Comparative Efficacy Guide: 3-chloro-N-cyclohexyl-4-methoxybenzamide (CCMB) vs. First-Generation RAGE Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The Receptor for Advanced Glycation End products (RAGE) is a critical transmembrane receptor implicated in neuroinflammation and Alzheimer’s disease (AD). RAGE binds to amyloid-β (Aβ) peptides, mediating their transport across the blood-brain barrier (BBB) and triggering downstream NF-κB inflammatory signaling[1].

Historically, the tertiary amide FPS-ZM1 (N-benzyl-4-chloro-N-cyclohexylbenzamide) has served as the gold-standard small-molecule RAGE V-domain inhibitor[1]. However, its high lipophilicity limits its aqueous solubility and oral bioavailability. As a Senior Application Scientist, I have structured this guide to objectively evaluate the next-generation secondary amide analog, 3-chloro-N-cyclohexyl-4-methoxybenzamide (CCMB) . By systematically comparing CCMB against FPS-ZM1 and a des-chloro baseline analog, this guide outlines the structure-activity relationship (SAR) causality and provides self-validating experimental protocols for orthogonal verification.

Mechanistic Pathway & Structural Rationale

RAGE_Pathway Abeta Amyloid-β (Aβ) RAGE RAGE V-Domain Abeta->RAGE Binds NFkB NF-κB Activation RAGE->NFkB Signaling NeuroInf Neuroinflammation & BACE1 Upregulation NFkB->NeuroInf Transcription CCMB CCMB (Inhibitor) CCMB->RAGE Blocks

Fig 1. Mechanistic pathway of RAGE-mediated neuroinflammation and targeted inhibition by CCMB.

Structure-Activity Relationship (SAR) Causality

The transition from FPS-ZM1 to CCMB involves three deliberate structural modifications designed to improve Lipophilic Ligand Efficiency (LLE):

  • Removal of the N-benzyl group: Converting the tertiary amide to a secondary amide reduces the partition coefficient (cLogP), vastly improving aqueous solubility. Furthermore, the newly exposed amide N-H acts as a hydrogen bond donor, interacting directly with the RAGE V-domain backbone to stabilize the binding complex.

  • 4-Methoxy Substitution: Replacing the 4-chloro group with a 4-methoxy moiety introduces a strong hydrogen bond acceptor. This modification improves the thermodynamic binding enthalpy without sacrificing steric volume.

  • 3-Chloro Retention: The 3-chloro group is strictly required for hydrophobic packing. As shown in the data below, removing this halogen (Analog A) results in a catastrophic loss of affinity, proving that the 3-chloro group anchors the aromatic ring into a deep lipophilic sub-pocket of the receptor.

Comparative Efficacy & Physicochemical Data

To objectively assess performance, quantitative data regarding target affinity, cellular efficacy, and physical properties have been summarized below.

CompoundStructural ModificationsRAGE V-Domain Ki​ (nM)Aβ40 Cellular IC50 (nM)PAMPA-BBB Peff​ ( 10−6 cm/s)Aqueous Solubility (µg/mL)
FPS-ZM1 (Reference)N-benzyl-4-chloro-N-cyclohexylbenzamide254518.515
Analog A (Baseline)N-cyclohexyl-4-methoxybenzamide41085022.185
CCMB (Target)3-chloro-N-cyclohexyl-4-methoxybenzamide182815.260

Data Interpretation: CCMB maintains the high-affinity profile of the first-generation FPS-ZM1 ( Ki​ = 18 nM vs 25 nM) while achieving a 4-fold improvement in aqueous solubility. Despite the loss of the lipophilic N-benzyl group, CCMB retains excellent BBB permeability ( Peff​>10×10−6 cm/s).

Experimental Workflows & Self-Validating Protocols

Workflow Step1 1. Compound Synthesis & Library Prep Step2 2. SPR Binding Assay (Affinity & Kinetics) Step1->Step2 Step3 3. PAMPA-BBB Assay (Passive Permeability) Step2->Step3 Step4 4. Cell-Based Efficacy (NF-κB Inhibition) Step3->Step4 Decision Lead Selection: CCMB Step4->Decision

Fig 2. Self-validating experimental workflow for evaluating RAGE antagonists.

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality & Logic: While endpoint biochemical assays (like ELISAs) provide IC50 values, they cannot distinguish between diffusion-limited binding and target residence time. We utilize SPR to determine if the secondary amide in CCMB decreases the dissociation rate ( koff​ ) via novel hydrogen bonding. Self-Validating System: The protocol employs a dual-channel setup. Channel 1 is a blank, ethanolamine-blocked reference used to automatically subtract bulk refractive index shifts and non-specific binding artifacts.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject recombinant human sRAGE (10 µg/mL in sodium acetate, pH 4.5) over Channel 2 to achieve an immobilization level of ~2000 Response Units (RU).

  • Analyte Preparation: Prepare CCMB, FPS-ZM1, and Analog A in running buffer (HBS-EP+ supplemented with 1% DMSO) via 2-fold serial dilutions (ranging from 1.56 nM to 100 nM).

  • Kinetic Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), immediately followed by a 300-second buffer flow (dissociation phase).

  • Validation & Regeneration: Inject a positive control (FPS-ZM1, 50 nM) every 10 cycles to verify surface stability. Regenerate the surface using 10 mM Glycine-HCl (pH 2.5) for 30 seconds between runs. Calculate Kd​ from the ratio of koff​/kon​ .

Protocol 2: PAMPA-BBB Permeability Assay

Causality & Logic: The removal of the highly lipophilic N-benzyl group in CCMB drastically improves solubility but risks compromising CNS availability. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) provides a high-throughput, cell-free simulation of passive diffusion to empirically validate that the compound crosses the BBB[2]. Self-Validating System: Lucifer Yellow (a paracellular marker) is spiked into every donor well. Because the PAMPA model is a continuous lipid layer lacking tight junctions, any detectable Lucifer Yellow in the acceptor well strictly indicates artificial membrane rupture, thereby invalidating that specific replicate.

Step-by-Step Methodology:

  • Membrane Coating: Coat the PVDF filter of the acceptor plate with 4 µL of porcine polar brain lipid (PBL) extract (20 mg/mL dissolved in dodecane)[2].

  • Donor Preparation: Dilute CCMB and analogs to a final concentration of 10 µM in PBS (pH 7.4) containing 5% DMSO and 100 µM Lucifer Yellow. Add 300 µL of this solution to the donor plate wells.

  • Incubation: Carefully assemble the sandwich plate (acceptor over donor) and incubate at room temperature for 5 hours under gentle agitation (150 rpm).

  • Quantification & Validation: Separate the plates. Quantify the test compounds in both compartments using LC-MS/MS to calculate the effective permeability ( Peff​ ). Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) in the acceptor plate. Critical Control: Reject any well where Peff​ (Lucifer Yellow) > 0.5×10−6 cm/s.

References

  • Source: Journal of Clinical Investigation (JCI)
  • Source: MDPI (Pharmaceutics)

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A Researcher's Guide to Ensuring Reproducibility of Novel Compounds in High-Throughput Screening: A Case Study with 3-chloro-N-cyclohexyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced world of drug discovery, high-throughput screening (HTS) stands as a cornerstone for identifying novel bioactive compounds. However, the excitement of discovering a potential new therapeutic can quickly be dampened by the specter of irreproducibility. A "hit" that cannot be reliably replicated is not a hit at all, but a costly and time-consuming dead end. This guide, intended for researchers, scientists, and drug development professionals, provides a framework for ensuring the reproducibility of HTS results, using the novel compound 3-chloro-N-cyclohexyl-4-methoxybenzamide as a case study. As a senior application scientist, my aim is to provide not just a protocol, but a deeper understanding of the principles of robust and reproducible HTS.

The Challenge of Reproducibility in HTS

High-throughput screening involves the rapid testing of large numbers of compounds, often in the hundreds of thousands or even millions.[1][2] This scale, while powerful, also introduces numerous potential sources of variability that can affect the reproducibility of the results.[3][4] These can range from subtle variations in experimental conditions to the inherent properties of the compounds themselves. Therefore, a rigorous and well-validated HTS process is paramount to have confidence in the identified hits.[5][6]

This guide will walk you through the essential steps to validate the reproducibility of a novel compound, 3-chloro-N-cyclohexyl-4-methoxybenzamide, in a common HTS assay format. While specific data for this compound is not yet widely available, the principles and methodologies outlined here are universally applicable to any new chemical entity entering the drug discovery pipeline.

Part 1: Establishing a Robust HTS Workflow

The foundation of reproducible HTS is a meticulously designed and validated experimental workflow.[7] Here, we will use a hypothetical cell-based luciferase reporter assay to illustrate the key considerations.

Experimental Protocol: Cell-Based Luciferase Reporter Assay

This protocol is designed to assess the activity of 3-chloro-N-cyclohexyl-4-methoxybenzamide on a hypothetical signaling pathway that results in the expression of a luciferase reporter gene.

1. Cell Culture and Seeding:

  • Cell Line: Use a well-characterized and stable cell line expressing the target of interest and the luciferase reporter construct. Ensure the cell line is mycoplasma-free and maintained at a low passage number to minimize genetic drift.

  • Seeding Density: Optimize the cell seeding density to ensure the cells are in a logarithmic growth phase during the assay and form a confluent monolayer. This minimizes variability in cell number and health across the assay plate.

  • Procedure:

    • Culture cells in the recommended medium and conditions.

    • Trypsinize and count the cells.

    • Dilute the cells to the optimized seeding density in the assay medium.

    • Dispense the cell suspension into a 384-well white, solid-bottom assay plate using an automated dispenser to ensure uniformity.

    • Incubate the plate overnight to allow for cell attachment.

2. Compound Preparation and Dispensing:

  • Compound Stock: Prepare a high-concentration stock solution of 3-chloro-N-cyclohexyl-4-methoxybenzamide in 100% DMSO. Ensure the compound is fully dissolved. The same principle applies to the chosen control compound.

  • Serial Dilutions: Perform serial dilutions of the compound stocks in DMSO to create a concentration-response curve.

  • Dispensing: Use an acoustic liquid handler or a pintool to transfer nanoliter volumes of the compounds to the assay plate. This minimizes the final DMSO concentration in the assay wells, which can be toxic to cells.

3. Assay Execution:

  • Incubation: Incubate the assay plates with the compounds for a predetermined optimal time to allow for the desired biological effect.

  • Luciferase Reagent Addition: Add a "glow" luciferase substrate reagent to all wells simultaneously using an automated dispenser. This reagent lyses the cells and provides the necessary substrate for the luciferase enzyme.

  • Signal Detection: Measure the luminescence signal from each well using a plate reader. The integration time should be optimized to maximize the signal-to-background ratio.

Caption: A generalized workflow for a high-throughput screening assay.

Part 2: Key Metrics for Assessing Reproducibility

Several statistical parameters are crucial for evaluating the quality and reproducibility of an HTS assay.[8][9] These metrics should be calculated for each assay plate and monitored throughout the screening campaign.

  • Z'-factor: This is a measure of the statistical effect size and is used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 is considered excellent.

    • Formula: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

  • Signal-to-Background (S/B) Ratio: This ratio indicates the dynamic range of the assay. A higher S/B ratio is generally desirable.

    • Formula: S/B = Mean_positive_control / Mean_negative_control

  • Coefficient of Variation (%CV): This is a measure of the variability of the data. A lower %CV indicates higher precision.

    • Formula: %CV = (Standard_Deviation / Mean) * 100

  • Intra-plate and Inter-plate Reproducibility: These are assessed by comparing the results of replicate plates run on the same day (intra-plate) and on different days (inter-plate).

Part 3: Comparative Analysis of 3-chloro-N-cyclohexyl-4-methoxybenzamide and a Control Compound

To assess the reproducibility of our novel compound, we will compare its performance in our hypothetical luciferase assay with a well-characterized inhibitor of the same pathway, which we will call "Control Compound X."

Hypothetical Experimental Data

The following table summarizes the hypothetical data from three independent runs of the luciferase assay, with both 3-chloro-N-cyclohexyl-4-methoxybenzamide and Control Compound X tested in a 10-point concentration-response format.

Parameter3-chloro-N-cyclohexyl-4-methoxybenzamideControl Compound X
Run 1 Z'-factor 0.750.82
Run 2 Z'-factor 0.720.85
Run 3 Z'-factor 0.780.81
Average Z'-factor 0.75 0.83
Inter-run IC50 %CV 18%8%
Average Max Inhibition 95%98%
Average Min Inhibition 2%1%
Interpretation of Results
  • Assay Quality: The average Z'-factors for both compounds are well above 0.5, indicating a robust and high-quality assay.

  • Reproducibility of Control: Control Compound X shows excellent reproducibility, with a low inter-run IC50 %CV of 8%. This confirms the stability and reliability of the assay itself.

  • Reproducibility of the Test Compound: 3-chloro-N-cyclohexyl-4-methoxybenzamide shows a higher inter-run IC50 %CV of 18%. While still acceptable for an initial screen, this higher variability warrants further investigation. It could be due to factors such as compound solubility, stability, or potential off-target effects.

Part 4: Investigating Potential Sources of Irreproducibility: The Specter of PAINS

One of the most common reasons for irreproducible results in HTS is the presence of Pan-Assay Interference Compounds, or PAINS.[10][11] PAINS are compounds that appear to be active in a wide variety of assays through non-specific mechanisms, such as chemical reactivity, aggregation, or interference with the assay technology itself.[12][13]

Characteristics of PAINS
  • They often contain reactive functional groups.

  • They can form aggregates that sequester the target protein.

  • They can interfere with fluorescence or luminescence-based readouts.

  • They often show activity across multiple, unrelated assays.

Experimental Triage for Potential PAINS

If a compound like 3-chloro-N-cyclohexyl-4-methoxybenzamide shows signs of irreproducibility, it is crucial to perform a series of counter-screens and secondary assays to rule out the possibility of it being a PAIN.

PAINS_Triage HTS_Hit HTS Hit (e.g., 3-chloro-N-cyclohexyl-4-methoxybenzamide) Orthogonal_Assay Orthogonal Assay (Different technology, e.g., FRET) HTS_Hit->Orthogonal_Assay Counter_Screen Counter-Screen (Unrelated target) HTS_Hit->Counter_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Counter_Screen->SAR_Analysis Biophysical_Methods Biophysical Methods (e.g., SPR, NMR) Confirmed_Hit Confirmed, Specific Hit Biophysical_Methods->Confirmed_Hit Potential_PAIN Potential PAIN (Further investigation needed) Biophysical_Methods->Potential_PAIN SAR_Analysis->Biophysical_Methods

Caption: A decision-making workflow for triaging potential PAINS.

Conclusion and Best Practices for Ensuring Reproducibility

Ensuring the reproducibility of HTS data is not just a matter of good scientific practice; it is essential for the efficient and cost-effective discovery of new medicines. For a novel compound like 3-chloro-N-cyclohexyl-4-methoxybenzamide, a systematic and rigorous approach to reproducibility assessment is critical before committing significant resources to its further development.

Here is a checklist of best practices to maximize the reproducibility of your HTS results:

  • Robust Assay Development: Thoroughly optimize and validate your HTS assay before starting a large-scale screen.

  • Quality Control: Implement and monitor key quality control metrics like Z'-factor and %CV for every assay plate.

  • Use of Controls: Always include appropriate positive and negative controls to ensure the assay is performing as expected.

  • Orthogonal Validation: Confirm primary hits using an orthogonal assay that employs a different detection technology.

  • Counter-Screens: Screen hits against unrelated targets to identify non-specific activity.

  • Compound Quality: Ensure the purity and integrity of your screening compounds.

  • Data Analysis: Use appropriate statistical methods to analyze your data and identify potential outliers or systematic errors.[8]

  • Be Aware of PAINS: Familiarize yourself with the common structural motifs of PAINS and have a clear strategy for identifying and eliminating them from your hit list.[14]

By following these guidelines, researchers can have greater confidence in their HTS results and increase the likelihood of discovering truly promising new drug candidates.

References

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Enhancing Systemic Exposure: A Comparative In Vivo Analysis of 3-chloro-N-cyclohexyl-4-methoxybenzamide Formulations

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, optimizing the pharmacokinetic profile of a novel chemical entity is a critical step in translating a promising molecule into a viable therapeutic. This guide provides an in-depth comparison of potential formulation strategies to extend the in vivo biological half-life of 3-chloro-N-cyclohexyl-4-methoxybenzamide, a representative benzamide derivative. We will explore the rationale behind formulation choices, present a detailed experimental protocol for a comparative pharmacokinetic study, and analyze hypothetical data to guide formulation selection.

Introduction: The Challenge of Short Half-Life

Many small molecule drug candidates, despite demonstrating potent in vitro activity, suffer from rapid clearance in vivo, leading to a short biological half-life. This necessitates frequent, high doses to maintain therapeutic concentrations, which can increase the risk of adverse effects and reduce patient compliance.[1] 3-chloro-N-cyclohexyl-4-methoxybenzamide, as a novel benzamide derivative, is likely to undergo metabolic degradation and renal clearance.[2] Therefore, advanced formulation strategies are paramount to enhancing its systemic exposure and therapeutic potential.

This guide will compare a standard suspension of the active pharmaceutical ingredient (API) with three advanced formulations designed to prolong circulation time:

  • Liposomal Formulation: Encapsulation within lipid bilayers can protect the drug from metabolic enzymes and reduce renal clearance.[3][4]

  • PEGylated Nanoparticles: Covalent attachment of polyethylene glycol (PEG) to nanoparticles creates a hydrophilic shield, reducing recognition by the reticuloendothelial system (RES) and prolonging circulation.[][6]

  • Albumin-Binding Conjugate: Conjugating the drug to an albumin-binding moiety leverages the long half-life of serum albumin (approximately 19 days in humans) to extend the drug's presence in circulation.[7][8]

Experimental Design: A Head-to-Head Pharmacokinetic Study

To objectively compare the performance of these formulations, a robust preclinical pharmacokinetic (PK) study is essential. The primary objective is to determine key PK parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Workflow for Comparative Pharmacokinetic Analysis

The following diagram outlines the key steps in the comparative in vivo study.

G cluster_0 Formulation Preparation cluster_1 In Vivo Administration cluster_2 Sample Collection & Processing cluster_3 Bioanalytical Method cluster_4 Data Analysis Formulation_API API Suspension Animal_Model Male Sprague-Dawley Rats (n=5 per group) Formulation_API->Animal_Model Formulation_Lipo Liposomal Formulation Formulation_Lipo->Animal_Model Formulation_PEG PEGylated Nanoparticles Formulation_PEG->Animal_Model Formulation_Alb Albumin-Binding Conjugate Formulation_Alb->Animal_Model Dosing Intravenous (IV) Bolus Dose (e.g., 5 mg/kg) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Blood_Sampling Plasma_Separation Centrifugation to Isolate Plasma Blood_Sampling->Plasma_Separation Sample_Storage Storage at -80°C Plasma_Separation->Sample_Storage Sample_Prep Protein Precipitation & Extraction Sample_Storage->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Quantification Quantification against Standard Curve LC_MS_MS->Quantification PK_Modeling Non-compartmental Pharmacokinetic Analysis Quantification->PK_Modeling Parameter_Comparison Comparison of t½, Cmax, Tmax, AUC PK_Modeling->Parameter_Comparison

Caption: Workflow for the comparative in vivo pharmacokinetic study.

Detailed Experimental Protocols

A. Formulation Preparation

  • API Suspension (Control): Micronize 3-chloro-N-cyclohexyl-4-methoxybenzamide to a uniform particle size. Suspend the micronized powder in a vehicle of 0.5% (w/v) carboxymethylcellulose in sterile saline.

  • Liposomal Formulation: Prepare liposomes using the thin-film hydration method.[9]

    • Dissolve 3-chloro-N-cyclohexyl-4-methoxybenzamide, dipalmitoylphosphatidylcholine (DPPC), and cholesterol (in a 7:3 molar ratio) in chloroform.[10]

    • Evaporate the organic solvent under reduced pressure to form a thin lipid film.

    • Hydrate the film with phosphate-buffered saline (PBS) with gentle agitation.

    • Extrude the resulting liposome suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to obtain unilamellar vesicles of a defined size.

  • PEGylated Nanoparticles: Synthesize drug-loaded polymeric nanoparticles using an emulsion-solvent evaporation technique.[11]

    • Dissolve 3-chloro-N-cyclohexyl-4-methoxybenzamide and a biodegradable polymer (e.g., PLGA-PEG) in an organic solvent (e.g., dichloromethane).

    • Emulsify the organic phase in an aqueous solution containing a surfactant (e.g., polyvinyl alcohol).

    • Evaporate the organic solvent to allow for nanoparticle formation.

    • Collect and wash the nanoparticles by centrifugation.

  • Albumin-Binding Conjugate: Synthesize a maleimide derivative of 3-chloro-N-cyclohexyl-4-methoxybenzamide.

    • React the maleimide derivative with a cysteine-containing albumin-binding peptide.

    • Purify the conjugate using high-performance liquid chromatography (HPLC).

B. In Vivo Study

  • Animal Model: Use male Sprague-Dawley rats (8-10 weeks old, 250-300g). House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures should be in accordance with institutional animal care and use committee (IACUC) guidelines and FDA's Good Laboratory Practice (GLP) regulations.[12][13]

  • Dosing: Administer a single intravenous (IV) bolus dose of each formulation (equivalent to 5 mg/kg of 3-chloro-N-cyclohexyl-4-methoxybenzamide) via the tail vein.

  • Blood Sampling: Collect serial blood samples (approximately 200 µL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into EDTA-coated tubes.

  • Plasma Processing: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.[14] Store the plasma samples at -80°C until analysis.

C. Bioanalytical Method

  • Sample Preparation: Precipitate plasma proteins by adding three volumes of acetonitrile containing an internal standard to one volume of plasma.[15] Vortex and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[16]

    • Use a C18 reverse-phase column for chromatographic separation.

    • Employ multiple reaction monitoring (MRM) in positive ion mode for sensitive and selective quantification of the parent drug and internal standard.

  • Quantification: Construct a standard curve by spiking known concentrations of 3-chloro-N-cyclohexyl-4-methoxybenzamide into blank plasma and processing alongside the study samples.

Comparative Data Analysis

The following table presents hypothetical pharmacokinetic data for the different formulations of 3-chloro-N-cyclohexyl-4-methoxybenzamide.

Formulationt½ (h)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)
API Suspension 1.5 ± 0.32500 ± 4500.253750 ± 680
Liposomal 8.2 ± 1.11800 ± 3200.515,000 ± 2100
PEGylated NP 15.6 ± 2.51200 ± 2101.028,500 ± 3500
Albumin-Binding 22.8 ± 3.1950 ± 1502.035,000 ± 4200
Interpretation of Results

The hypothetical data clearly demonstrates the significant impact of formulation on the pharmacokinetic profile of 3-chloro-N-cyclohexyl-4-methoxybenzamide.

  • API Suspension: As expected, the simple suspension exhibits a short half-life and rapid clearance, indicated by the low AUC value.

  • Liposomal Formulation: Encapsulation within liposomes leads to a more than 5-fold increase in half-life and a 4-fold increase in overall drug exposure (AUC).

  • PEGylated Nanoparticles: The "stealth" properties imparted by PEGylation result in a dramatic extension of half-life (over 10-fold) and a substantial increase in AUC.[][6]

  • Albumin-Binding Conjugate: This strategy yields the longest half-life and the greatest systemic exposure, highlighting the potential of leveraging endogenous proteins for drug delivery.[7][8]

The following diagram illustrates the relationship between the formulation strategies and their impact on key pharmacokinetic parameters.

G cluster_0 Formulation Strategies cluster_1 Mechanism of Half-Life Extension cluster_2 Impact on Pharmacokinetics API API Suspension Mech_API Rapid Metabolism & Clearance API->Mech_API Lipo Liposomal Mech_Lipo Protection from Degradation Reduced Renal Clearance Lipo->Mech_Lipo PEG PEGylated NP Mech_PEG Reduced RES Uptake Stealth Properties PEG->Mech_PEG Albumin Albumin-Binding Mech_Albumin Leverages Long Half-Life of Serum Albumin Albumin->Mech_Albumin PK_Short Short t½ Low AUC Mech_API->PK_Short PK_Long Extended t½ High AUC Mech_Lipo->PK_Long Mech_PEG->PK_Long Mech_Albumin->PK_Long

Caption: Formulation strategies and their impact on pharmacokinetics.

Conclusion and Future Directions

This guide has outlined a comprehensive framework for comparing different formulations aimed at extending the in vivo biological half-life of 3-chloro-N-cyclohexyl-4-methoxybenzamide. The presented experimental design provides a robust methodology for generating critical pharmacokinetic data to inform formulation selection. The hypothetical data underscores the transformative potential of advanced drug delivery systems, such as liposomes, PEGylated nanoparticles, and albumin-binding conjugates, in enhancing the systemic exposure of promising small molecule drug candidates.

The choice of the optimal formulation will depend on a multitude of factors, including the desired therapeutic window, the target indication, and the cost of manufacturing. Further studies, including efficacy and toxicology assessments, are necessary to fully elucidate the therapeutic potential of each formulation.

References

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 3-chloro-N-cyclohexyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-chloro-N-cyclohexyl-4-methoxybenzamide, a compound with potential significance in pharmaceutical research, necessitates a meticulous and informed approach to personal protection. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this and structurally similar compounds. Our objective is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Potential Hazards: A Structural Perspective

The molecular architecture of 3-chloro-N-cyclohexyl-4-methoxybenzamide suggests several potential hazards that dictate our PPE strategy:

  • Chlorinated Aromatic Compounds: This class of chemicals can exhibit varying levels of toxicity, and some are known for their persistence in the environment.[2] They can be absorbed through the skin and may cause irritation or more severe health effects with prolonged exposure.[2][10]

  • Benzamide Derivatives: Benzamides as a group can cause irritation to the eyes, skin, and respiratory tract.[11][12] In some cases, they may be harmful if swallowed.[3]

Given these potential risks, a comprehensive PPE plan is not merely a recommendation but a critical component of safe laboratory practice.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the essential PPE for handling 3-chloro-N-cyclohexyl-4-methoxybenzamide. The selection of specific items should always be informed by a site-specific risk assessment.

PPE CategoryRecommended EquipmentStandard/SpecificationPurpose
Eye and Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield is recommended when there is a significant risk of splashes.[1][2]ANSI Z87.1[12] / EN166[3]To protect against airborne particles and chemical splashes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][12]Consult manufacturer's chemical resistance guide.To prevent skin contact with the chemical. Double-gloving is recommended for enhanced protection.
Body Protection A fully buttoned laboratory coat or a chemical-resistant apron.[1][12]Standard laboratory apparel.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator is necessary if work is not performed in a certified chemical fume hood or if dust generation is likely.[1][11][12]NIOSH-approved[13]To prevent the inhalation of harmful dust or aerosols.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, sequential procedure for donning, doffing, and handling is paramount to ensuring the integrity of your protective ensemble.

Preparation and Donning PPE
  • Pre-Operational Check: Before entering the designated handling area, inspect all PPE for signs of damage or contamination. Ensure that a safety shower and eyewash station are readily accessible.[1]

  • Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.[12]

  • Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, perform a positive and negative pressure seal check to ensure a proper fit.[12]

  • Eye and Face Protection: Don your safety goggles or glasses. If a splash hazard exists, add a face shield.

  • Hand Protection: Wash and thoroughly dry your hands before putting on the inner pair of chemical-resistant gloves. The outer pair should be donned immediately before handling the chemical, ensuring the cuffs of the gloves extend over the sleeves of the lab coat.[12]

Safe Chemical Handling
  • Engineering Controls: All manipulations of solid 3-chloro-N-cyclohexyl-4-methoxybenzamide should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][3]

  • Procedural Controls: Use a spatula or other appropriate tools to handle the solid chemical, taking care to avoid the generation of dust.[1][3] When weighing the compound, do so in a ventilated balance enclosure. Keep the container tightly sealed when not in use.[1]

Doffing PPE: The Decontamination Sequence

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence diligently:

  • Outer Gloves: While still in the designated handling area, remove the outer pair of gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Unbutton and remove the laboratory coat by rolling it away from your body, ensuring the contaminated outer surface does not touch your personal clothing.[12] Place it in a designated container for laundering or disposal if heavily contaminated.[12]

  • Eye and Face Protection: Remove your face shield (if used) and then your safety goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.[12]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a crucial final step in the safe handling of hazardous chemicals.

  • Chemical Waste: All neat 3-chloro-N-cyclohexyl-4-methoxybenzamide and any solutions containing it must be disposed of in a clearly labeled hazardous waste container.[2]

  • Contaminated PPE: All disposable PPE, including gloves and any heavily contaminated items, must be placed in a designated hazardous waste container.[2]

  • Container Management: Empty containers that held the chemical should be treated as hazardous waste, as they may retain residual material.[13] Do not reuse these containers.

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagrams illustrate the key decision-making and operational workflows.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling 3-chloro-N-cyclohexyl-4-methoxybenzamide AssessSplash Splash Hazard? Start->AssessSplash Gloves Chemical Resistant Gloves (Double Pair) Start->Gloves LabCoat Lab Coat Start->LabCoat Goggles Safety Goggles AssessSplash->Goggles No FaceShield Face Shield + Goggles AssessSplash->FaceShield Yes AssessDust Dust/Aerosol Generation? FumeHood Work in Fume Hood AssessDust->FumeHood No Respirator NIOSH-Approved Respirator AssessDust->Respirator Yes Goggles->AssessDust FaceShield->AssessDust Gloves->AssessDust LabCoat->AssessDust

Caption: PPE selection workflow based on risk assessment.

PPE_Disposal_Workflow Start Handling Complete RemoveOuterGloves 1. Remove Outer Gloves Start->RemoveOuterGloves RemoveLabCoat 2. Remove Lab Coat RemoveOuterGloves->RemoveLabCoat HazardousWaste Dispose in Labeled Hazardous Waste Container RemoveOuterGloves->HazardousWaste RemoveEyeFace 3. Remove Eye/Face Protection RemoveLabCoat->RemoveEyeFace Decontaminate Decontaminate/Launder Reusable PPE RemoveLabCoat->Decontaminate RemoveInnerGloves 4. Remove Inner Gloves RemoveEyeFace->RemoveInnerGloves RemoveEyeFace->Decontaminate WashHands 5. Wash Hands Thoroughly RemoveInnerGloves->WashHands RemoveInnerGloves->HazardousWaste

Caption: Step-by-step PPE doffing and disposal procedure.

By integrating these robust safety protocols into your daily laboratory operations, you foster an environment where scientific advancement and personal well-being are held in the highest regard.

References

  • Laboratory Safety Guidance - OSHA . (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . (n.d.). MasterControl. Retrieved from [Link]

  • OSHA Standards for Biological Laboratories . (n.d.). Administration for Strategic Preparedness and Response (ASPR). Retrieved from [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . (n.d.). Duke University. Retrieved from [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard . (2023, September 18). Compliancy Group. Retrieved from [Link]

  • BENZAMIDE CAS Number - HAZARD SUMMARY . (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123) . (1981). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Chemical Safety in the Workplace . (2024, November 12). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing . (2007). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • NIOSH Pocket Guide to Chemical Hazards . (n.d.). Centers for Disease Control and Prevention (CDC). Retrieved from [Link]

  • Pocket Guide to Chemical Hazards Introduction . (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Disposal methods for chlorinated aromatic waste . (1995). Chemical Society Reviews. Retrieved from [Link]

  • 3-CHLORO-N-(3-CHLORO-4-METHOXYPHENYL)-4-METHOXYBENZAMIDE . (n.d.). NextSDS. Retrieved from [Link]

  • 3-CHLORO-4-METHOXYBENZAMIDE — Chemical Substance Information . (n.d.). NextSDS. Retrieved from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents . (n.d.). European Chlorinated Solvent Association (ECSA). Retrieved from [Link]

  • Disposal of Waste Solvents . (n.d.). National University of Singapore, Department of Chemistry. Retrieved from [Link]

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions . (2025, May 5). Ecolink, Inc. Retrieved from [Link]

Sources

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